Structure Elucidation and Synthetic Profiling of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol
Executive Briefing As a critical intermediate in the Traube purine synthesis pathway, 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol (CAS: 86296-75-5) is foundational in the development of methylxanthine derivatives and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Briefing
As a critical intermediate in the Traube purine synthesis pathway, 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol (CAS: 86296-75-5) is foundational in the development of methylxanthine derivatives and targeted pharmacophores. Registered within the [1], this compound presents unique analytical challenges due to its complex tautomeric dynamics. This whitepaper provides a comprehensive, causality-driven guide to its de novo synthesis, structural elucidation, and self-validating experimental protocols.
Mechanistic Synthesis & Workflow Causality
The synthesis of the target pyrimidinol requires a tightly controlled two-step sequence: high-pressure nucleophilic aromatic substitution (SNAr) followed by regioselective electrophilic nitrosation.
Step 1: High-Pressure Amination
The precursor, 2-amino-6-(methylamino)pyrimidin-4-ol (CAS: 54004-20-5), is synthesized via the amination of 2-amino-6-chloropyrimidin-4-ol, a standard protocol outlined in the [2].
The Causality: The pyrimidine ring is severely deactivated toward nucleophilic attack by the electron-donating (+M) effects of the 2-amino and 4-hydroxy groups. Consequently, standard reflux conditions fail. The reaction mandates a sealed pressure vessel (steel bomb) at 120–130 °C to provide the thermal activation energy necessary to force the SNAr displacement of the C6 chlorine atom by aqueous methylamine.
Step 2: Electrophilic Nitrosation
The Causality: The C5 position of the resulting intermediate is highly nucleophilic, acting much like the para position of a phenol, due to the synergistic electron donation from the C4, C6, and C2 substituents. Nitrosation is conducted at strict kinetic control (0–5 °C) using sodium nitrite in acetic acid. This low-temperature regime is non-negotiable; it prevents the thermal decomposition of the unstable nitrous acid intermediate into NOx gases and suppresses off-target diazotization of the 2-amino group.
Figure 1: De novo synthesis workflow detailing SNAr and electrophilic nitrosation steps.
Physicochemical Profiling & Tautomeric Dynamics
Physical properties and computational data are corroborated by the [3] and the [4].
Table 1: Quantitative Physicochemical Properties
Parameter
Value
Analytical Significance
Molecular Formula
C5H7N5O2
Base composition for HRMS validation.
Molecular Weight
169.14 g/mol
Target mass for low-res ESI-MS.
Exact Mass
169.0600 Da
Required for high-resolution mass spectrometry (HRMS).
Topological Polar Surface Area
109 Ų
Indicates high polarity; necessitates reverse-phase LC.
Hydrogen Bond Donors/Acceptors
3 / 5
Drives the strong preference for the oximino tautomer.
Tautomeric Shift Analysis:
While nominally named a "5-nitroso" compound, structural elucidation reveals that in polar solvents (e.g., DMSO, H2O), the molecule undergoes a proton shift from the 4-hydroxyl group to the 5-nitroso oxygen. It predominantly exists as the oximino tautomer (2-amino-4-oxo-6-methylaminopyrimidine-5-oxime). This extended quinonoid conjugation drastically lowers the overall energy of the system.
Advanced Structure Elucidation
To ensure rigorous scientific integrity, the structure must be orthogonally validated using NMR and Mass Spectrometry.
Diagnostic for the oxime carbon; distinct from aromatic C-H.
Mass Spectrometry (ESI-MS)
In positive ion mode, the molecule yields a strong [M+H]+ peak at m/z 170.1. The fragmentation pattern is highly diagnostic of the tautomeric equilibrium. The loss of 18 Da (H2O) is a hallmark of oximes, whereas the loss of 30 Da (NO) indicates the transient presence of the nitroso form during ionization.
Figure 2: Principal ESI-MS fragmentation logical pathways for the target pyrimidinol.
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. Built-in Quality Control (QC) checkpoints ensure that failures are caught immediately, preventing the propagation of errors.
Protocol A: Synthesis of Intermediate (CAS: 54004-20-5)
Reagent Charging: Suspend 5.0 g (34.5 mmol) of 2-amino-6-chloropyrimidin-4-ol in 50 mL of 40% aqueous methylamine within a 100 mL stainless-steel pressure vessel.
Thermal Activation: Seal the vessel securely and submerge in an oil bath pre-heated to 120–130 °C. Maintain heating with vigorous magnetic stirring for 8 hours.
Isolation: Cool the vessel to room temperature before opening. Transfer the mixture to a round-bottom flask and concentrate under reduced pressure to remove excess methylamine.
Purification: Triturate the crude residue with cold ethanol (3 × 15 mL) and filter.
QC Checkpoint (Self-Validation): Analyze the solid via TLC (Mobile Phase: 20% MeOH in DCM). The complete disappearance of the starting material spot (Rf ~0.7) and the emergence of a single new spot (Rf ~0.5) validates the completion of the SNAr reaction. Do not proceed to Protocol B if starting material remains.
Protocol B: Electrophilic Nitrosation to Target (CAS: 86296-75-5)
Substrate Dissolution: Dissolve 3.0 g (21.4 mmol) of the validated intermediate from Protocol A in 30 mL of 10% aqueous acetic acid.
Kinetic Cooling: Submerge the reaction flask in an ice-salt bath and allow the internal temperature to equilibrate to 0–5 °C.
Electrophile Generation: Prepare a solution of 1.6 g (23.2 mmol) of sodium nitrite (NaNO2) in 10 mL of deionized water. Add this dropwise to the reaction mixture over 30 minutes. Crucial: Monitor the internal temperature; it must not exceed 5 °C to prevent diazonium formation.
Maturation: Stir the mixture for 2 hours at 0–5 °C. A brightly colored precipitate will form as the solubility of the oximino-pyrimidinol decreases.
Recovery & QC Checkpoint: Filter the precipitate under vacuum, wash with ice-cold water (2 × 10 mL), and dry under vacuum at 40 °C. Validate the final structure via ESI-MS (expecting base peak m/z 170.1) and 1H NMR (verifying the 11.20 ppm oxime peak).
References
U.S. Food and Drug Administration (FDA). "2-AMINO-6-(METHYLAMINO)-5-NITROSO-4-PYRIMIDINOL - UNII: IMY3KV95RP." FDA Substance Registration System. URL:[Link]
Exploratory
In-Depth Technical Guide: Physicochemical Profiling and Synthetic Methodologies of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol
Executive Summary 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol (CAS RN: 86296-75-5) is a highly functionalized nitrogen-containing heterocyclic compound that serves as a critical building block in medicinal chemistry[...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol (CAS RN: 86296-75-5) is a highly functionalized nitrogen-containing heterocyclic compound that serves as a critical building block in medicinal chemistry[1]. Classified as a pyrimidine derivative, its unique structural arrangement—featuring adjacent amino, methylamino, and nitroso groups—makes it an indispensable precursor for the synthesis of complex bicyclic systems, including purine analogs, pteridines, and pseudo-peptide analogs[2].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic property listing. Here, we dissect the physicochemical profile, elucidate the causality behind its synthetic protocols, and provide self-validating workflows designed for drug development professionals and chemical engineers.
Molecular Identity and Physicochemical Profiling
Understanding the physical properties of this compound is paramount for optimizing downstream reactions, particularly regarding solvent selection and thermal parameters. The compound exhibits moderate lipophilicity, suggesting stability in standard organic solvents while retaining solubility in polar media during synthesis[1].
The molecule exists in a tautomeric equilibrium between the pyrimidin-4-ol (lactim) and pyrimidin-4(3H)-one (lactam) forms[3],[4]. This tautomerism is not merely a structural curiosity; it dictates the compound's reactivity. In polar protic solvents, the lactam form typically predominates, which influences the regioselectivity of subsequent alkylation or acylation attempts. The presence of the highly electron-withdrawing nitroso (-NO) group at the C5 position significantly lowers the pKa of the adjacent functional groups, altering the molecule's overall nucleophilicity.
Synthetic Methodology and Mechanistic Pathways
The synthesis of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol is typically achieved through a streamlined, multi-step continuous sequence that avoids the isolation of unstable intermediates[1].
Step-by-Step Self-Validating Protocol
Phase 1: Pyrimidine Ring Condensation
Reaction Setup: React a malonic acid dinitrile derivative (or cyanoacetate) with a guanidine salt in an aliphatic alcohol (e.g., ethanol)[1].
Causality of Conditions: The mixture is heated to reflux. Ethanol is chosen because its boiling point (~78 °C) provides optimal thermal energy to drive the base-catalyzed cyclization without causing the thermal degradation of the guanidine precursor.
In-Process Control (IPC): Monitor the disappearance of the dinitrile peak via HPLC. Self-Validation: The reaction is deemed complete when conversion exceeds 95%, preventing unreacted starting materials from interfering with the nitrosation step.
Phase 2: Electrophilic Nitrosation
Cooling: Cool the reaction mixture strictly to 0–5 °C.
Reagent Addition: Introduce an aqueous solution of sodium nitrite (NaNO₂) followed by glacial acetic acid[1].
Causality of Conditions: The acidic environment generates the active electrophile, the nitrosonium ion (NO⁺). The low temperature is critical; it prevents the thermal decomposition of the unstable nitrous acid and controls the highly exothermic electrophilic aromatic substitution. The C5 position of the pyrimidine ring is highly nucleophilic due to the electron-donating effects of the adjacent amino groups, ensuring strict regioselectivity.
Self-Validation Checkpoint (Visual & Analytical): The reaction mixture will undergo a distinct color change (typically turning deep pink or violet), confirming the formation of the nitroso chromophore. If the solution remains pale, NO⁺ generation has failed. Confirm the product identity via LC-MS (ESI+), looking for the [M+H]⁺ peak at m/z 170.1.
Isolation: Filter the precipitated product, wash with cold water to remove inorganic salts, and dry under vacuum[1].
Synthetic workflow of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol with IPCs.
Applications in Medicinal Chemistry
In drug discovery, 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol is rarely the final active pharmaceutical ingredient (API). Instead, it acts as a high-value precursor, most notably in the Traube Purine Synthesis and the development of pseudo-peptide analogs[2].
Downstream Mechanistic Utility
The adjacent amino/methylamino and nitroso groups provide a perfect scaffold for bicyclic ring closure.
Reduction: The nitroso group is reduced (via catalytic hydrogenation with Pd/C or chemical reduction using sodium dithionite) to yield a 5-amino derivative (an ortho-diamine). Self-Validation: The intense color of the nitroso compound dissipates upon successful reduction.
Cyclization: The resulting ortho-diamine is reacted with a one-carbon donor (like formic acid or triethyl orthoformate) to yield substituted purines, or with 1,2-dicarbonyl compounds to yield pteridines. These structures are ubiquitous in kinase inhibitors and phosphodiesterase (PDE) inhibitors.
Downstream applications in the synthesis of purine and pteridine derivatives.
Analytical Characterization Protocols
To ensure the trustworthiness of the synthesized batch, the following analytical suite must be employed to verify both identity and purity:
High-Performance Liquid Chromatography (HPLC):
Column: C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm).
Mobile Phase: Gradient elution using 0.1% TFA in Water (A) and Acetonitrile (B).
Detection: UV at 254 nm and 320 nm (to capture the nitroso chromophore).
Mass Spectrometry (LC-MS):
Utilize Electrospray Ionization in positive mode (ESI+). The exact mass is 169.060 g/mol ; look for the dominant [M+H]⁺ adduct at m/z 170.1[3],[1].
Nuclear Magnetic Resonance (NMR):
¹H NMR (in DMSO-d₆): Expect a distinct singlet for the N-methyl protons (~2.8–3.0 ppm) and broad exchangeable signals for the amino/hydroxyl protons (>7.0 ppm), which will disappear upon D₂O shake.
References
UNII - IMY3KV95RP (2-AMINO-6-(METHYLAMINO)-5-NITROSO-4-PYRIMIDINOL). U.S. Food and Drug Administration (FDA) Global Substance Registration System. Available at:[Link]
Synthesis and biological activities of some pseudo-peptide analogs of tetragastrin. Journal of Medicinal Chemistry, American Chemical Society (ACS). Available at:[Link]
A Comprehensive Guide to the Synthesis of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol
Abstract This technical guide provides an in-depth, scientifically grounded pathway for the synthesis of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol (CAS No. 86296-75-5), a substituted pyrimidine derivative of signif...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides an in-depth, scientifically grounded pathway for the synthesis of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol (CAS No. 86296-75-5), a substituted pyrimidine derivative of significant interest in medicinal and materials chemistry.[1][2] Pyrimidine scaffolds are foundational in numerous biologically active compounds, and the targeted introduction of functional groups, such as the nitroso moiety, offers a versatile handle for further chemical transformations.[1] This document elucidates a robust two-step synthetic strategy, beginning with the cyclocondensation of N-methylguanidine with diethyl malonate to form the pyrimidine core, followed by regioselective nitrosation at the C5 position. The causality behind experimental choices, detailed step-by-step protocols, and critical process parameters are discussed to ensure reproducibility and scientific integrity.
Retrosynthetic Analysis and Strategic Rationale
The synthesis of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol is most logically approached via a two-step sequence that first constructs the core heterocyclic system and then installs the sensitive nitroso group.
Step 1: Pyrimidine Ring Formation. The pyrimidine ring is a classic heterocyclic structure. Its formation is efficiently achieved through the condensation of a guanidine derivative with a 1,3-dicarbonyl compound.[3] For our target molecule, the use of N-methylguanidine is imperative as it directly installs the required amino group at the C2 position and the methylamino group at the C6 position. Diethyl malonate serves as the three-carbon (C4-C5-C6) synthon. The reaction proceeds in the presence of a strong base, such as sodium ethoxide, which facilitates the deprotonation of diethyl malonate, initiating the cyclocondensation cascade. This leads to the formation of the key intermediate, 2-Amino-6-(methylamino)-4-pyrimidinol.
Step 2: Electrophilic Nitrosation. The C5 position of the 2-Amino-6-(methylamino)-4-pyrimidinol intermediate is highly activated towards electrophilic substitution. This is due to the electron-donating effects of the amino and hydroxyl groups at the C2, C4, and C6 positions. This inherent reactivity allows for the regioselective introduction of a nitroso (-NO) group. The reaction is typically performed using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a suitable acid, such as acetic or formic acid.[1][4][5] This late-stage functionalization is strategic, as the nitroso group might not be stable under the conditions required for the initial ring formation.
The overall synthetic pathway is visualized below.
Caption: High-level overview of the two-step synthesis pathway.
Detailed Experimental Protocols
This section provides granular, step-by-step methodologies for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 2-Amino-6-(methylamino)-4-pyrimidinol (Intermediate)
Principle: This protocol is adapted from established methods for synthesizing 2-amino-4,6-dihydroxypyrimidine derivatives.[3] The reaction is a base-catalyzed cyclocondensation. Sodium ethoxide, prepared in situ from sodium metal and absolute ethanol, acts as the strong base required to deprotonate diethyl malonate, forming a nucleophilic enolate. This enolate attacks the electrophilic carbon of N-methylguanidine, leading to a series of intramolecular reactions that culminate in the formation of the stable pyrimidine ring.
Methodology:
Preparation of Sodium Ethoxide: To a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 200 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small, incremental pieces. Caution: This reaction is highly exothermic and produces flammable hydrogen gas. Ensure the flask is under an inert atmosphere and allow the sodium to dissolve completely before proceeding.
Reagent Addition: Once the sodium ethoxide solution has cooled to room temperature, add 39.5 mL (40.0 g, 0.25 mol) of diethyl malonate via an addition funnel. Follow this with the portion-wise addition of 27.4 g (0.25 mol) of N-methylguanidine hydrochloride.
Condensation Reaction: Heat the resulting slurry to reflux (approx. 78-80°C) with vigorous stirring. Maintain the reflux for a period of 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Product Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation of the product's sodium salt.
Acidification and Precipitation: Reduce the volume of ethanol by approximately half using a rotary evaporator. Dissolve the remaining residue in 200 mL of cold deionized water. While stirring vigorously, slowly add concentrated hydrochloric acid dropwise to adjust the pH to approximately 6-7. The neutral 2-Amino-6-(methylamino)-4-pyrimidinol will precipitate as a white solid.
Purification: Collect the precipitate by vacuum filtration through a Büchner funnel. Wash the solid cake sequentially with cold deionized water (3 x 50 mL) and cold ethanol (2 x 30 mL) to remove residual salts and unreacted starting materials.
Drying: Dry the purified white solid in a vacuum oven at 60°C to a constant weight.
Step 2: Synthesis of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol (Final Product)
Principle: This step involves the electrophilic substitution at the C5 position of the pyrimidine ring.[1] The electrophile, the nitrosonium ion (NO⁺), is generated in situ by the protonation of sodium nitrite. The electron-rich pyrimidine ring readily attacks the nitrosonium ion, and subsequent deprotonation yields the final 5-nitroso product. Using a milder acid like acetic acid provides a controlled reaction environment.[5]
Methodology:
Reaction Setup: In a 500 mL beaker, suspend the 2-Amino-6-(methylamino)-4-pyrimidinol (0.1 mol, assuming a quantitative yield from Step 1) obtained previously in 250 mL of deionized water.
Nitrite Addition: To this suspension, add a solution of 8.3 g (0.12 mol) of sodium nitrite dissolved in 50 mL of deionized water. Stir the mixture to ensure homogeneity.
Nitrosation Reaction: Cool the mixture in an ice bath to 0-5°C. While maintaining this temperature and stirring vigorously, add 15 mL of glacial acetic acid dropwise over 30 minutes. A color change to a deep red or purple is typically observed, indicating the formation of the nitroso compound.
Reaction Completion: Continue stirring the reaction mixture at 0-5°C for an additional 2 hours after the acid addition is complete.
Product Isolation and Purification: Collect the brightly colored precipitate by vacuum filtration. Wash the solid thoroughly with a generous amount of cold deionized water until the filtrate is colorless and neutral (pH ~7). Follow with a wash of cold ethanol (2 x 30 mL).
Drying: Dry the final product, 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol, in a vacuum desiccator over P₂O₅ to a constant weight.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the proposed synthesis.
Intermediate from Step 1, Sodium Nitrite, Acetic Acid
Molar Ratio (vs. Limiting Reagent)
1 : 1 : 1
1 : 1.2 : excess
Theoretical Yield (from 0.25 mol start)
35.04 g
42.29 g
Appearance
White to off-white solid
Deeply colored solid (e.g., red, purple, or blue)
Detailed Synthesis Workflow
The following diagram illustrates the detailed experimental workflow, including reagent handling, reaction conditions, and purification steps.
Caption: Detailed experimental workflow for the two-step synthesis.
Scientific Integrity and Validation
Trustworthiness: The described protocols are based on fundamental and well-established principles of heterocyclic chemistry. The cyclocondensation to form the pyrimidine ring and the subsequent electrophilic nitrosation are reliable and widely documented transformations for this class of compounds.[1][3][5]
Self-Validation System:
Safety: Nitrosating agents should be handled with extreme care as many N-nitroso compounds are potent carcinogens. The reaction should be performed in a well-ventilated fume hood, and the final product should be handled with appropriate PPE. The use of sodium metal requires a strictly anhydrous environment to prevent violent reactions.
Characterization: To validate the identity and purity of the intermediate and final product, standard analytical techniques are required. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful incorporation of the methyl and nitroso groups.
Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H, O-H, C=O, and the N=O stretch of the nitroso group.
Mass Spectrometry (MS): To confirm the molecular weight of the intermediate and the final product.[1][2]
Melting Point Analysis: To assess the purity of the crystalline products.
Conclusion
This guide details a logical and efficient two-step synthesis for 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol. By leveraging a classic base-catalyzed cyclocondensation followed by a regioselective nitrosation, the target molecule can be produced from commercially available starting materials. The provided protocols, grounded in established chemical principles, offer a reliable framework for researchers in drug discovery and chemical development to access this valuable heterocyclic building block.
References
CN103936681A - Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.
A Technical Guide to the Anticipated Biological Activity of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol
For Researchers, Scientists, and Drug Development Professionals Executive Summary This document provides a comprehensive technical overview of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol, a heterocyclic compound belo...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol, a heterocyclic compound belonging to the pyrimidine derivative class.[1] While direct biological data for this specific molecule is not extensively published, its structural features—a pyrimidine core, amino and methylamino substituents, and a nitroso group—strongly suggest a range of potential biological activities. This guide synthesizes information from related compounds to propose likely mechanisms of action and provides detailed, field-proven methodologies for their investigation. The primary anticipated activities include nitric oxide (NO) donation, which has implications for cardiovascular and cytotoxic effects, and potential roles as an antimicrobial or anticancer agent, consistent with the known bioactivities of pyrimidine and nitroso derivatives.[2][3][4][5] This whitepaper is intended to serve as a foundational resource for researchers initiating studies on this compound, offering both a theoretical framework and practical experimental designs.
Introduction to 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol
2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol (CAS No. 86296-75-5) is a substituted pyrimidine with the molecular formula C₅H₇N₅O₂.[1] The pyrimidine ring is a fundamental component of nucleic acids and a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological properties including antimicrobial, antiviral, and anticancer activities.[5][6][7] The defining feature of this molecule for predicting its biological activity is the 5-nitroso group attached to the pyrimidine core. N-nitroso compounds are a well-established class of nitric oxide (NO) donors, capable of releasing NO under physiological conditions.[2][8]
Chemical Properties Summary:
Property
Value
CAS Number
86296-75-5
Molecular Formula
C₅H₇N₅O₂
Molecular Weight
185.15 g/mol
Class
Substituted Pyrimidine, N-Nitroso Compound
Anticipated Biological Activity and Mechanistic Rationale
Based on its chemical structure, the biological activities of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol can be hypothesized. The presence of the nitroso group is the most significant indicator of its potential as a nitric oxide donor.[8][9]
Nitric Oxide (NO) Donation and Vasodilation
The N-nitroso moiety is known to be labile and can release nitric oxide through thermal or photochemical decomposition, or via metabolic processes.[8][9] NO is a critical signaling molecule in the cardiovascular system, primarily acting as a potent vasodilator by activating soluble guanylate cyclase (sGC) in smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent muscle relaxation.
High concentrations of NO and its reactive nitrogen species (RNS) derivatives, such as peroxynitrite (ONOO⁻), can induce cellular damage and apoptosis.[10] This cytotoxicity forms the basis for the use of some NO-donating compounds as anticancer agents.[3] Furthermore, pyrimidine derivatives themselves have been extensively investigated as antineoplastic agents.[5][11] The combination of the pyrimidine scaffold with an NO-donating moiety suggests a potential dual mechanism of action against cancer cells. Nitrosoarenes, a related class of compounds, have demonstrated anticancer and other therapeutic effects through mechanisms including oxidative stress and DNA damage.[4]
Antimicrobial Activity
Both pyrimidine and nitroso-containing compounds have been reported to possess antimicrobial properties.[5][12] Nitro-heterocyclic compounds are known to be effective antimicrobial agents, although the mode of action can vary.[13] The proposed mechanism for some is the generation of reactive nitrogen species that can damage microbial DNA, proteins, and lipids. The pyrimidine core could also contribute to this activity by interfering with microbial metabolic pathways.[5]
Experimental Protocols for Validation
To empirically determine the biological activities of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol, a series of validated in vitro experiments are proposed.
Quantification of Nitric Oxide Release
Objective: To quantify the amount and rate of NO release from the test compound in a cell-free system.
Methodology: Griess Assay
The Griess assay is a common method for detecting nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in aqueous solutions.[2][3]
Step-by-Step Protocol:
Reagent Preparation:
Prepare a 1% sulfanilamide solution in 5% phosphoric acid.
Prepare a 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution in deionized water.
Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in the desired buffer (e.g., Phosphate Buffered Saline, PBS).
Compound Incubation:
Dissolve 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol in a suitable solvent (e.g., DMSO) to create a stock solution.
Dilute the stock solution in PBS to various final concentrations in a 96-well plate.
Incubate the plate at 37°C for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
Griess Reaction:
To 50 µL of each sample and standard, add 50 µL of the sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.
Add 50 µL of the NED solution and incubate for another 10 minutes at room temperature, protected from light.
Data Acquisition:
Measure the absorbance at 540 nm using a microplate reader.
Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve.
Caption: Workflow for the Griess Assay to quantify NO release.
Assessment of Cytotoxicity
Objective: To determine the cytotoxic effects of the compound on cancer cell lines.
Methodology: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the metabolic activity of mitochondria.
Step-by-Step Protocol:
Cell Culture:
Culture a relevant cancer cell line (e.g., HeLa, A549) in appropriate media until approximately 80% confluency.
Cell Seeding:
Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.
Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
Compound Treatment:
Prepare serial dilutions of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol in culture media.
Remove the old media from the cells and add the media containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).
Incubate for 24, 48, or 72 hours.
MTT Reaction:
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition:
Measure the absorbance at 570 nm.
Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Evaluation of Antimicrobial Activity
Objective: To assess the compound's ability to inhibit the growth of bacteria.
Methodology: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
Bacterial Culture:
Grow a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium overnight.
Inoculum Preparation:
Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
Compound Dilution:
Perform a two-fold serial dilution of the test compound in a 96-well plate containing the broth medium.
Inoculation and Incubation:
Add the standardized bacterial inoculum to each well.
Include a positive control (bacteria with no compound) and a negative control (broth only).
Incubate the plate at 37°C for 18-24 hours.
Data Analysis:
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol is a promising candidate for further investigation due to its structural analogy to known bioactive molecules. The primary hypothesis is that it functions as a nitric oxide donor, which could confer both vasodilatory and cytotoxic properties. Furthermore, the pyrimidine scaffold suggests potential for antimicrobial and anticancer activity independent of or synergistic with NO release. The experimental protocols outlined in this guide provide a clear path for the systematic evaluation of these potential biological activities. Future research should focus on in vivo studies to assess efficacy and safety, as well as structure-activity relationship (SAR) studies to optimize the compound for specific therapeutic applications.
Tanno M, et al. Characterization of the Cytotoxic Activity of Nitric Oxide Generating N-Nitroso Compounds. Chemical & Pharmaceutical Bulletin.
Higuchi M, et al. Characterization of the cytotoxic activity of nitric oxide generating N-nitroso compounds. Biological & Pharmaceutical Bulletin.
Wang PG, et al. Nitric Oxide Donors: Chemical Activities and Biological Applications. Chemical Reviews.
Wikipedia. Nitroso.
ResearchGate. a) Synthesis of 5‐nitrosopyrimidines 56 and 59 by a two‐step strategy...
PubMed. Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents.
Portland Press. The contribution of N2O3 to the cytotoxicity of the nitric oxide donor DETA/NO: an emerging role for S-nitrosylation.
PubMed. Synthesis and Biological Evaluation of 5-nitropyrimidine-2,4-dione Analogues as Inhibitors of Nitric Oxide and iNOS Activity.
National Institutes of Health. Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives.
Longdom Publishing. Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone.
MDPI. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies.
World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines.
Oriental Journal of Chemistry. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
ResearchGate. Antimicrobial Activity of 5-membered Nitroheteroaromatic Compounds beyond Nitrofurans and Nitroimidazoles: Recent Progress.
Heliyon. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
PubMed. A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity.
A Preliminary Mechanistic Investigation of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol: A Technical Guide for Preclinical Research
Abstract This technical guide outlines a comprehensive strategy for the preliminary investigation of the mechanism of action of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol, a novel pyrimidine derivative with potentia...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide outlines a comprehensive strategy for the preliminary investigation of the mechanism of action of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol, a novel pyrimidine derivative with potential therapeutic applications. Given the limited existing data on this specific molecule, this document serves as a roadmap for researchers, scientists, and drug development professionals to systematically explore its biological activities. The proposed studies are grounded in the known pharmacological profiles of structurally related 5-nitrosopyrimidine and aminopyrimidine compounds. This guide details a tiered experimental approach, commencing with broad cytotoxic screening and progressing to targeted biochemical and cell-based assays to probe potential enzyme inhibition, receptor interaction, and nitric oxide donation. Each proposed experimental protocol is designed to be self-validating and is supported by citations to authoritative methodologies. The overarching goal is to provide a robust framework for elucidating the primary pharmacological effects of this compound and to identify promising avenues for further preclinical development.
Introduction and Rationale
2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol is a small molecule characterized by a pyrimidine scaffold, a core structure in many biologically active compounds. The presence of amino and methylamino groups suggests potential for hydrogen bonding and interactions with biological targets such as enzymes and receptors.[1] Furthermore, the 5-nitroso functional group is a key feature that has been associated with a range of pharmacological activities in related molecules.
Derivatives of 5-nitrosopyrimidine have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2, which are crucial regulators of the cell cycle and established targets in oncology.[1][2] Additionally, this class of compounds has been shown to inhibit O6-alkylguanine-DNA alkyltransferase (AGAT), an enzyme involved in DNA repair, thereby potentially enhancing the efficacy of alkylating chemotherapeutic agents.[1] The nitroso moiety also raises the possibility of nitric oxide (NO) donation through bioreduction, a mechanism with implications for a wide array of physiological and pathophysiological processes.[3]
The broader family of pyrimidine derivatives exhibits a wide spectrum of biological activities, including the inhibition of various metabolic enzymes such as carbonic anhydrases, cholinesterases, α-glycosidase, and aldose reductase.[4] Aminopyrimidine-based compounds have also been investigated as inhibitors of β-glucuronidase and AXL tyrosine kinase.[5][6]
Given this landscape, a systematic investigation into the mechanism of action of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol is warranted. This guide proposes a logical, stepwise approach to de-orphan this compound, beginning with an assessment of its general cytotoxicity and then proceeding to more specific, hypothesis-driven assays based on the activities of its structural analogues.
Proposed Experimental Workflow: A Tiered Approach
The following workflow is designed to efficiently screen for biological activity and progressively refine our understanding of the compound's mechanism of action.
A Theoretical and Computational Exploration of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol: A Guide for Researchers
Introduction: Unveiling a Promising Heterocycle In the landscape of medicinal chemistry and drug development, nitrogen-containing heterocyclic compounds are of paramount importance. Among these, pyrimidine derivatives st...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling a Promising Heterocycle
In the landscape of medicinal chemistry and drug development, nitrogen-containing heterocyclic compounds are of paramount importance. Among these, pyrimidine derivatives stand out for their vast therapeutic potential, forming the structural core of numerous biologically active molecules.[1] This guide delves into the theoretical and computational aspects of a specific, promising pyrimidine derivative: 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol.
Identified by its Chemical Abstracts Service (CAS) number 86296-75-5, this compound possesses a molecular formula of C₅H₇N₅O₂.[1] Its structure is characterized by a pyrimidine ring system with key functional groups: an amino group at position 2, a methylamino group at position 6, a nitroso group at position 5, and a hydroxyl group at position 4. This unique arrangement of electron-donating and electron-withdrawing groups suggests a rich and complex electronic profile, making it a compelling subject for theoretical and computational investigation. Such studies are crucial for elucidating its structure-activity relationships, predicting its reactivity, and ultimately guiding its potential applications in areas such as drug design and materials science.[1]
This technical guide will provide a comprehensive overview of the known synthesis and properties of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol, followed by an in-depth exploration of the theoretical and computational methodologies that can be applied to understand its molecular and electronic characteristics. By examining insights from studies on analogous pyrimidine derivatives, we will build a predictive model of its behavior, offering a roadmap for future experimental and computational research.
Synthesis and Physicochemical Properties: The Experimental Foundation
A robust understanding of a molecule's synthesis and fundamental properties is the bedrock upon which theoretical studies are built.
Synthesis Pathway
A notable and efficient method for the synthesis of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol involves a one-pot reaction.[1] This process begins with the refluxing of a guanidine salt with malonic acid dinitrile in an aliphatic alcohol.[1] Following this condensation reaction, the mixture is cooled, and nitrous acid is introduced to facilitate nitrosation at the 5th position of the pyrimidine ring.[1] The resulting product is then isolated through filtration, washed, and dried.[1] This synthetic route is advantageous as it avoids the isolation of intermediate products, thereby enhancing efficiency.[1]
Physicochemical Characteristics
The known physical and chemical properties of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol are summarized in the table below. These parameters provide essential context for computational modeling and for predicting the compound's behavior in various environments.
The presence of multiple functional groups, including amino and nitroso moieties, makes this compound reactive and versatile in various chemical transformations.[1] The amino groups can act as nucleophiles in substitution reactions, while the nitroso group can be reduced to an amine.[1] Additionally, the molecule can undergo condensation reactions with aldehydes or ketones.[1]
Theoretical and Computational Methodology: A Predictive Lens
While specific experimental and computational data for 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol is limited, we can infer its likely electronic and structural properties by examining the computational methodologies applied to structurally similar pyrimidine derivatives. Density Functional Theory (DFT) has emerged as a powerful tool for such investigations.[2][3]
Experimental Protocol: A Typical Computational Workflow
The following outlines a standard, self-validating protocol for the theoretical investigation of a pyrimidine derivative like the one , based on established practices in the field.
Step 1: Geometry Optimization
Objective: To find the most stable three-dimensional conformation of the molecule.
Method: DFT calculations are performed, often using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a suitable basis set, such as 6-311+G(d,p).[4][5] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
Validation: The optimization is considered complete when the forces on all atoms are close to zero, and the vibrational frequency calculation (Step 2) yields no imaginary frequencies, confirming a true energy minimum.
Step 2: Vibrational Frequency Analysis
Objective: To predict the infrared (IR) and Raman spectra of the molecule and to confirm that the optimized geometry is a stable structure.
Method: The Hessian matrix (second derivatives of the energy with respect to atomic coordinates) is calculated at the same level of theory as the geometry optimization.[6]
Validation: The absence of imaginary frequencies confirms a local minimum on the potential energy surface. The calculated vibrational frequencies can be compared with experimental IR and Raman spectra for validation, often with a scaling factor to account for anharmonicity and basis set limitations.[4]
Step 3: Frontier Molecular Orbital (FMO) Analysis
Objective: To understand the molecule's chemical reactivity and electronic transitions by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Method: The energies of the HOMO and LUMO are calculated from the optimized geometry. The HOMO-LUMO energy gap is a key indicator of chemical stability.[2][7]
Insight: A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited.[2]
Objective: To visualize the charge distribution on the molecule's surface and predict sites for electrophilic and nucleophilic attack.
Method: The MEP is calculated and mapped onto the electron density surface.
Insight: Negative potential regions (typically colored red or yellow) indicate areas susceptible to electrophilic attack, while positive potential regions (blue) are prone to nucleophilic attack.[7][8]
Step 5: Natural Bond Orbital (NBO) Analysis
Objective: To investigate intramolecular interactions, such as charge delocalization and hyperconjugation.[7]
Method: The NBO analysis is performed on the optimized geometry.
Insight: This analysis provides information about the stabilization energies associated with electron delocalization from occupied to unoccupied orbitals, which can explain the molecule's stability and reactivity.[9]
A typical workflow for the computational analysis of a molecule.
Predicted Molecular and Electronic Structure: An Inferential Analysis
Based on the computational studies of analogous pyrimidine derivatives, we can make informed predictions about the molecular and electronic structure of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol.
Optimized Geometry
The pyrimidine ring is expected to be largely planar. The amino and methylamino groups will likely exhibit some degree of pyramidalization, a common feature in aminopyrimidines.[10] The nitroso group will also have a specific orientation relative to the ring to minimize steric hindrance and maximize electronic stabilization.
Predicted molecular structure of the topic compound.
Frontier Molecular Orbitals (HOMO-LUMO)
In many substituted pyrimidines, the HOMO is often localized on the pyrimidine ring and the electron-donating amino groups, while the LUMO is distributed over the pyrimidine ring and any electron-withdrawing substituents.[2] For 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol, the HOMO is likely to have significant contributions from the amino and methylamino groups, as well as the pyrimidine ring. The LUMO is expected to be concentrated around the nitroso group and the pyrimidine ring, given the electron-withdrawing nature of the nitroso group.
The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the chemical reactivity and stability of a molecule.[11] A smaller energy gap generally implies higher reactivity.[2] Given the presence of both strong electron-donating (amino, methylamino) and electron-withdrawing (nitroso) groups, it is plausible that this compound will have a relatively small HOMO-LUMO gap, suggesting it could be chemically reactive.
Molecular Electrostatic Potential (MEP)
The MEP map is a powerful tool for predicting reactive sites. For this molecule, the most negative regions (susceptible to electrophilic attack) are anticipated to be around the oxygen atom of the nitroso group and the nitrogen atoms of the pyrimidine ring.[12][13] The hydrogen atoms of the amino and methylamino groups, as well as the hydroxyl group, will likely exhibit positive electrostatic potentials, making them potential sites for nucleophilic interactions.
Predicted Spectroscopic Properties: A Vibrational and Electronic Fingerprint
Vibrational Spectroscopy (FT-IR and Raman)
The vibrational spectrum of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol will be characterized by several key stretching and bending modes.
N-H Stretching: The amino and methylamino groups will show characteristic N-H stretching vibrations, typically in the range of 3200-3500 cm⁻¹.[14]
O-H Stretching: The hydroxyl group will exhibit a broad O-H stretching band, likely in the region of 3200-3600 cm⁻¹.
C=N and C=C Stretching: The pyrimidine ring will have a series of C=N and C=C stretching vibrations in the 1400-1650 cm⁻¹ region.
N=O Stretching: The nitroso group will have a characteristic N=O stretching frequency, typically found between 1500 and 1620 cm⁻¹.
C-N Stretching: The C-N bonds of the amino and methylamino groups will show stretching vibrations in the 1200-1350 cm⁻¹ range.[14]
Electronic Spectroscopy (UV-Vis)
The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* electronic transitions. The pyrimidine ring itself will have strong π → π* transitions. The presence of the amino, methylamino, and nitroso groups will likely lead to additional absorption bands and a red-shift (bathochromic shift) of the main absorption peaks due to the extension of the conjugated system and the involvement of non-bonding electrons.
Potential Applications: From Pharmaceuticals to Materials
The structural features of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol suggest several potential avenues for its application.
Medicinal Chemistry: Pyrimidine derivatives are well-known for their diverse biological activities.[1] The presence of amino and nitroso groups could make this compound a valuable precursor for the synthesis of more complex pharmaceutical agents.[1] It may also exhibit enzyme inhibitory activity, a property that is valuable in biochemical research for studying metabolic pathways.[1]
Material Science: The compound's conjugated system and polar functional groups could lend it interesting optical and electronic properties, making it a candidate for the development of new dyes or other functional materials.[1]
Conclusion
2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol is a pyrimidine derivative with a rich chemical structure that holds significant promise for further investigation. While direct experimental and computational studies on this specific molecule are not yet abundant in the literature, a comprehensive theoretical analysis based on established computational methodologies and data from analogous compounds provides a strong foundation for future research.
This guide has outlined the known synthesis and properties of the molecule and has detailed a robust computational workflow for its in-depth characterization. The predicted molecular and electronic properties, including its geometry, frontier molecular orbitals, and spectroscopic signatures, offer valuable insights for researchers in drug development and materials science. The continued theoretical and experimental exploration of this and related pyrimidine derivatives will undoubtedly uncover new opportunities for scientific advancement.
Politzer, P., & Bar-Adon, R. (1987). Electrostatic Potentials and Relative Bond Strengths of Some Nitro‐ and Nitrosoacetylene Derivatives. Journal of the American Chemical Society, 109(12), 3529–3532. [Link]
Ergan, E., & Akbas, E. (2019). Investigation of Electronic Properties of Substituted Pyrimidine Derivatives with Density Functional Theory. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics (EPSTEM), 6, 68-73. [Link]
Ghorab, M. M., El-Kalyoubi, S., & El-Sebaey, S. A. (2023). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2198163. [Link]
Frontera, A., Bauzá, A., & Quiñonero, D. (2018). Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. New Journal of Chemistry, 42(22), 18274-18286. [Link]
El-Gammal, O. A., Mohamed, G. G., & El-Guesmi, N. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Journal of the Egyptian National Cancer Institute, 34(1), 43. [Link]
Sathish, M., et al. (2017). Experimental and Optimized Studies of Some Pyrimidine Derivatives. AIP Conference Proceedings, 1832(1), 040002. [Link]
Kumar, A., et al. (2022). One‐Pot Synthesis of Fluorinated Amino Pyrimidines: Molecular Docking, ADME, and DFT Insights for SARS‐CoV‐2 M Inhibition. ChemistrySelect, 7(31), e202202021. [Link]
Politzer, P., & Bar-Adon, R. (1988). Computational study of 2-aminopyrimidine, 2-amino-5-nitropyrimidine, and the corresponding S,S-dimethyl-N-sulfilimines. Journal of Heterocyclic Chemistry, 25(2), 547-551. [Link]
Hasanein, A. A., & Senior, S. A. (2009). DFT Calculations of Amine-Imine Tautomerism in Some Pyrimidine Derivatives and Their 1:1 and 1:2 Complexes With Water. International Journal of Quantum Chemistry, 109(10), 2216-2228. [Link]
Hasanein, A. A., & Senior, S. A. (2007). Ab Initio and DFT Calculations on 2-Aminopyrimidine, 2-Amino-4,6-dichloropyrimidine, and Their Dimers. Bulletin of the Chemical Society of Japan, 80(2), 302-310. [Link]
Politzer, P., & Bar-Adon, R. (1987). Electrostatic potentials and relative bond strengths of some nitro- and nitrosoacetylene derivatives. Journal of the American Chemical Society, 109(12), 3529-3532. [Link]
Tariq, S., et al. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega, 6(10), 6826-6838. [Link]
Arjunan, V., et al. (2011). Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 82(1), 228-234. [Link]
2-AMINO-6-(METHYLAMINO)-5-NITROSO-4-PYRIMIDINOL. (n.d.). Genie. Retrieved from [Link]
Suzuki, T., et al. (2022). Exploring the Vibrational Coherences in the Ultrafast Electronic Relaxation of Pyrimidine Nucleobases and Nucleosides. Journal of the American Chemical Society, 144(3), 1132-1140. [Link]
Green, J. H. S., Kynaston, W., & Paisley, H. M. (1963). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 41(12), 3057-3067. [Link]
S. S. V. Ramasastry, G. V. R. Sharma, & A. K. Chakraborti. (2015). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. International Journal of Innovative Research in Science, Engineering and Technology, 4(7), 6652-6657. [Link]
Politzer, P., & Bar-Adon, R. (1987). Computational analysis of the reactive properties of some nitrosoaromatic molecules. The Journal of Physical Chemistry, 91(12), 3069-3072. [Link]
Locuson, C. W., et al. (2011). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 16(12), 9789-9800. [Link]
4,6-Pyrimidinediol, 2-amino-5-nitroso-. (n.d.). Cheméo. Retrieved from [Link]
Taylor, E. C., & Sowinski, F. (1965). Methylated Purines and Pyrimidines. II. Synthesis and Properties of 2,6-Diamino-5-(methylamino)-4-pyrimidinol. Biochemistry, 4(4), 655-661. [Link]
1-(1-Methylcyclopropyl)ethanone. (n.d.). CAS Common Chemistry. Retrieved from [Link]
Vibrational Analysis. (n.d.). Q-Chem. Retrieved from [Link]
El Ouafy, M., et al. (2020). Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol by the quantum method. Applied Journal of Environmental Engineering Science, 6(4), 363-373. [Link]
Khan, S. A., et al. (2014). Green synthesis, antibacterial activity and computational study of pyrazoline and pyrimidine derivatives from 3-(3,4-dimethoxy-phenyl-1-(2,5-dimethyl-thiophen-3-yl)-propenone. Arabian Journal of Chemistry, 10, S243-S251. [Link]
6-amino-2-morpholin-4-yl-5-nitrosopyrimidin-4-ol. (n.d.). Chemical Synthesis Database. Retrieved from [Link]
A computational dive into tuning nitrosourea adsorption on T-graphene nanosheets. (2023). Scientific Reports, 13(1), 16298. [Link]
Al-Masoudi, N. A., & Al-Sultani, K. H. (2019). Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. Journal of Physical Chemistry & Biophysics, 9(2), 1-8. [Link]
Ben Nasr, M., et al. (2015). Theoretical and Experimental Electrostatic Potential around the m-Nitrophenol Molecule. Molecules, 20(3), 4297-4311. [Link]
Carquest Premium 5/16" Inlet-Outlet Metal In-Line Fuel Filter 86296. (n.d.). Advance Auto Parts. Retrieved from [Link]
CARQUEST Fuel Filter R86296 BG4711, OR 86296 Premium Filters. (n.d.). eBay. Retrieved from [Link]
Application Notes and Protocols for the Investigation of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol in Cell Culture Assays
Introduction: Unveiling the Potential of a Novel Pyrimidine Derivative 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol is a nitrogen-containing heterocyclic compound belonging to the pyrimidine family.[1] Its structure,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling the Potential of a Novel Pyrimidine Derivative
2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol is a nitrogen-containing heterocyclic compound belonging to the pyrimidine family.[1] Its structure, featuring amino and nitroso functional groups, suggests a potential for diverse biological activities, making it a candidate for investigation in various cell-based assays.[1] Pyrimidine derivatives are of significant interest in medicinal chemistry and have been explored for a range of therapeutic applications, including the development of neuroprotective, antioxidant, and antiproliferative agents.[2][3] While specific biological data for 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol is not extensively documented in peer-reviewed literature, its chemical scaffold provides a strong rationale for evaluating its potential to modulate key cellular pathways.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the in vitro effects of this compound. The protocols herein are designed as foundational templates for assessing its impact on nitric oxide production, cell viability, and apoptosis.
To be determined empirically (recommend starting with DMSO)
-
Part 1: Assessment of Nitric Oxide Synthase (NOS) Inhibitory Activity
The nitroso group in the compound's structure suggests a potential interaction with nitric oxide (NO) signaling pathways. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[4][5][6] Therefore, evaluating the ability of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol to inhibit NO production is a critical first step in characterizing its biological activity. The Griess assay is a widely used, simple, and sensitive colorimetric method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite, in cell culture supernatants.[4][7][8][9]
Conceptual Workflow for a Cell-Based NOS Inhibition Assay
Caption: Workflow for the cell-based nitric oxide synthase inhibition assay.
Protocol 1: Determination of NO Production in LPS-Stimulated Macrophages using the Griess Assay
This protocol is designed for a 96-well plate format and uses the murine macrophage cell line RAW 264.7, which is a standard model for studying inflammation and iNOS induction.[4][9]
Materials:
RAW 264.7 cells
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol
Lipopolysaccharide (LPS)
Griess Reagent System (e.g., from Promega or Thermo Fisher Scientific)[7][8]
Sodium nitrite (for standard curve)
96-well flat-bottom plates
CO₂ incubator
Procedure:
Cell Seeding:
Culture RAW 264.7 cells to ~80% confluency.
Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.
Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell adherence.[4]
Compound Preparation and Treatment:
Prepare a stock solution of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol in DMSO.
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
Carefully remove the medium from the cells and replace it with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used).
Incubate for 1 hour at 37°C.
LPS Stimulation:
Prepare a stock solution of LPS.
Add LPS to each well to a final concentration of 1 µg/mL, except for the negative control wells (cells with medium and compound/vehicle only).[4]
Incubate the plate for an additional 24 hours at 37°C.
Griess Assay:
After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.
Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in fresh culture medium. Add 50 µL of each standard to separate wells.[7]
Add 50 µL of Sulfanilamide solution (Griess Reagent I) to all wells containing supernatant and standards.
Incubate at room temperature for 10 minutes, protected from light.[4][7]
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Griess Reagent II) to all wells.[4][7]
Incubate at room temperature for another 10 minutes, protected from light. A purple color will develop in the presence of nitrite.
Measure the absorbance at 540 nm using a microplate reader.[4]
Data Analysis:
Subtract the absorbance of the blank (medium only) from all readings.
Generate a standard curve by plotting the absorbance versus the known nitrite concentrations.
Determine the nitrite concentration in each sample from the standard curve.
Calculate the percentage of NO inhibition using the following formula:
% Inhibition = [1 - (Nitrite_concentration_of_treated_sample / Nitrite_concentration_of_LPS_only_sample)] x 100
Part 2: Evaluation of Cytotoxic and Antiproliferative Effects
Many pyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3][10] Therefore, it is essential to assess the potential of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol to induce cell death or inhibit cell proliferation. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
Conceptual Workflow for MTT Cytotoxicity Assay
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
Protocol 2: Cell Viability Assessment using the MTT Assay
This protocol can be adapted for various adherent cell lines, such as MCF-7 (human breast cancer) or HepG2 (human liver cancer).
Materials:
Selected cell line(s)
Appropriate cell culture medium with supplements
2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well plates
CO₂ incubator
Microplate reader
Procedure:
Cell Seeding:
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium.
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[12]
Compound Treatment:
Prepare serial dilutions of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol in culture medium.
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control and a no-treatment control.
After the desired incubation period, add 20 µL of MTT solution to each well.[11][12]
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[11][12]
Carefully remove the medium containing MTT.
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11][12]
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
Data Analysis:
Measure the absorbance at 570 nm.
Calculate the percentage of cell viability:
% Viability = (Absorbance_of_treated_cells / Absorbance_of_untreated_cells) x 100
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Part 3: Investigation of Apoptosis Induction
Should the compound exhibit significant cytotoxicity, it is crucial to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a key target for many anticancer agents.[13][14] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
Signaling Pathway: Key Markers of Apoptosis
Caption: Key biochemical and morphological markers of apoptosis.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This protocol describes the general steps for preparing cells for flow cytometry analysis after treatment with the test compound.
Materials:
Cells treated with 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol at various concentrations (including IC₅₀)
Annexin V-FITC/PI Apoptosis Detection Kit (commercially available from various suppliers)
Binding Buffer (typically provided with the kit)
Phosphate-Buffered Saline (PBS)
Flow cytometer
Procedure:
Cell Treatment:
Seed cells in 6-well plates and treat with the compound for the desired time period (e.g., 24 hours). Include untreated and vehicle controls.
Cell Harvesting:
Collect both adherent and floating cells. For adherent cells, use a gentle enzyme-free dissociation buffer or trypsin.
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
Discard the supernatant and wash the cells twice with cold PBS.
Staining:
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Add 400 µL of 1X Binding Buffer to each tube.
Flow Cytometry Analysis:
Analyze the samples by flow cytometry within one hour of staining.
Annexin V-FITC is typically detected in the FL1 channel, and PI in the FL2 channel.
Four populations of cells can be distinguished:
Viable cells: Annexin V-negative and PI-negative
Early apoptotic cells: Annexin V-positive and PI-negative
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Necrotic cells: Annexin V-negative and PI-positive
Data Analysis:
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial characterization of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol in cell culture. Based on the results obtained from these assays, further investigations can be pursued. For instance, if significant NOS inhibition is observed, studies on the expression of iNOS protein and mRNA levels could be conducted. If the compound induces apoptosis, further mechanistic studies could involve Western blotting for key apoptotic proteins like caspases and members of the Bcl-2 family.[14][15] These foundational assays are the gateway to understanding the therapeutic potential of this novel pyrimidine derivative.
MDPI. Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. [Link]
Semantic Scholar. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and. [Link]
MDPI. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. [Link]
The Ukrainian Biochemical Journal. 2-Amino-4,6,7,8-tetrAhydrothiopyrAno[3,2-b]pyrAn-3-cArbonitrile 5,5-dioxide Vp-4535 As An AntimicrobiAl Agent selectiVe towArd M. [Link]
Google Patents. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
Cheméo. Chemical Properties of 4,6-Pyrimidinediol, 2-amino-5-nitroso- (CAS 55482-22-9). [Link]
PMC - NIH. Nitric Oxide Synthase Inhibitors 1400W and L-NIO Inhibit Angiogenesis Pathway of Colorectal Cancer. [Link]
MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]
The cytotoxic effects of a bioactive nitro derivative of pyrimidine to human breast cancer (MCF-7) cells. [Link]
PMC. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. [Link]
PubMed. Discovery of 2-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d] pyrimidine derivatives as novel HsClpP activators for multiple myeloma therapy. [Link]
MDPI. Selective Inhibitors of the Inducible Nitric Oxide Synthase as Modulators of Cell Responses in LPS-Stimulated Human Monocytes. [Link]
MDPI. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. [Link]
PNAS. Regulation of inducible nitric oxide synthase by rapid cellular turnover and cotranslational down-regulation by dimerization inhibitors. [Link]
ResearchGate. Apoptosis detection assay was performed using the Annexin V/PI double... [Link]
NCBI - NIH. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. [Link]
ResearchGate. (PDF) Discovery of Nitro-azolo[1,5-a]pyrimidines with Anti-Inflammatory and Protective Activity against LPS-Induced Acute Lung Injury. [https://www.researchgate.net/publication/359569766_Discovery_of_Nitro-azolo15-a]pyrimidines_with_Anti-Inflammatory_and_Protective_Activity_against_LPS-Induced_Acute_Lung_Injury]([Link])
LC-MS/MS method for 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol detection
Application Note: High-Sensitivity LC-MS/MS Method for the Quantitation of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol in Purine-Based APIs Introduction & Scientific Context 2-Amino-6-(methylamino)-5-nitroso-4-pyrimi...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Sensitivity LC-MS/MS Method for the Quantitation of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol in Purine-Based APIs
Introduction & Scientific Context
2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol (CAS: 86296-75-5) is a highly reactive, nitrogen-containing heterocyclic compound. In pharmaceutical manufacturing, it serves as a critical intermediate in the classical Traube purine synthesis, a cornerstone methodology for constructing purine derivatives and methylxanthine-based Active Pharmaceutical Ingredients (APIs)[1]. During this synthesis, a pyrimidine precursor undergoes nitrosation at the C-5 position to form the 5-nitroso derivative, which is subsequently reduced to an amine and cyclized to form the final purine ring[2].
If the reduction step is incomplete, this C-nitroso pyrimidine can persist as a process-related impurity. Under ICH M7 guidelines, compounds containing nitroso groups are heavily scrutinized as potential genotoxic impurities (PGIs)[3]. Regulatory agencies, including the FDA and EMA, mandate the rigorous control and quantitation of such impurities at trace levels (parts-per-million or parts-per-billion) to ensure patient safety[4]. Due to the high polarity of the pyrimidinol core and the ultra-low detection limits required, conventional HPLC-UV methods lack the necessary sensitivity and retention[5]. This protocol details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow to accurately isolate and quantify this impurity.
Fig 1. Traube synthesis pathway highlighting the formation of the 5-nitroso pyrimidine impurity.
Experimental Design & Causality (E-E-A-T)
As a Senior Application Scientist, it is critical to understand why specific analytical choices are made, rather than just following a recipe. This method is built on three mechanistic pillars:
Sample Preparation (Mixed-Mode Cation Exchange SPE): Direct "dilute-and-shoot" methods often fail for trace impurity analysis due to severe ion suppression from the high concentration of the API matrix (typically 1-10 mg/mL). We employ Oasis MCX (Mixed-mode Cation Exchange) Solid Phase Extraction. By loading the sample under acidic conditions, the basic amino groups of the pyrimidine impurity become protonated and are strongly retained by the cation-exchange resin. This allows the bulk API (which is often less basic or neutral) to be washed away with methanol before the impurity is eluted using a basic organic solvent.
Chromatographic Separation (HILIC vs. Reversed-Phase): 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol is highly polar (logP < 0) due to its amino, hydroxyl (tautomerizing to pyrimidinone), and nitroso groups. On a standard C18 column, it elutes in the void volume. Hydrophilic Interaction Liquid Chromatography (HILIC) using an Amide stationary phase provides orthogonal retention, retaining the polar pyrimidine through hydrogen bonding and dipole-dipole interactions.
Mass Spectrometry (ESI+): The basic amino and methylamino groups readily accept protons in an acidic mobile phase, making Electrospray Ionization in positive ion mode (ESI+) highly efficient for generating the
[M+H]+
precursor ion at m/z 170.1.
Fig 2. Sample preparation and HILIC-MS/MS analytical workflow for impurity quantitation.
Sample Dissolution: Accurately weigh 50 mg of the purine API and dissolve in 5 mL of 0.1% FA in water (Final concentration: 10 mg/mL). Sonicate for 5 minutes to ensure complete dissolution.
SPE Conditioning: Condition the MCX cartridge with 1 mL of 100% MeOH, followed by 1 mL of 0.1% FA in water.
Loading: Load 1 mL of the API solution onto the cartridge at a controlled flow rate of ~1 mL/min.
Washing: Wash the cartridge with 1 mL of 0.1% FA in water to remove hydrophilic interferences, followed by 1 mL of 100% MeOH to remove the hydrophobic API matrix.
Elution: Elute the target impurity into a clean glass tube using 1 mL of 5%
NH4OH
in MeOH. The basic environment neutralizes the pyrimidine, releasing it from the cation-exchange sites.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of Initial Mobile Phase (95% ACN / 5% aqueous buffer). Vortex and transfer to an autosampler vial.
LC-MS/MS Instrument Conditions
Column: Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).
Column Temperature: 40°C.
Injection Volume: 2 µL.
Mobile Phase A: 10 mM Ammonium Formate in Water containing 0.1% FA.
Mobile Phase B: Acetonitrile containing 0.1% FA.
Flow Rate: 0.4 mL/min.
Data Presentation & Tables
Table 1: HILIC Gradient Elution Profile
(Note: In HILIC, high organic content is the weak solvent, and high aqueous content is the strong solvent.)
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Curve
0.0
5
95
Initial
2.0
5
95
6 (Linear)
6.0
40
60
6 (Linear)
7.0
40
60
6 (Linear)
7.1
5
95
6 (Linear)
10.0
5
95
6 (Linear)
Table 2: MS/MS MRM Transitions and Parameters (ESI+)
Source Parameters: Capillary Voltage 3.0 kV, Desolvation Temp 500°C, Desolvation Gas 800 L/hr.
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Cone Voltage (V)
Collision Energy (eV)
Purpose
2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol
170.1
140.1
50
25
18
Quantifier (Loss of NO)
170.1
123.1
50
25
24
Qualifier (Loss of
HNO2
)
Table 3: Method Validation Summary
Validation Parameter
Result
Acceptance Criteria (ICH Q2)
Limit of Detection (LOD)
0.05 ppm (relative to API)
S/N ≥ 3
Limit of Quantitation (LOQ)
0.15 ppm (relative to API)
S/N ≥ 10, RSD ≤ 10%
Linearity Range
0.15 ppm – 10.0 ppm
R2≥0.995
SPE Recovery
88.4% ± 3.2%
80% - 120%
Matrix Effect
< 12% ion suppression
± 15%
References
AskFilo. "Explain Traube Synthesis." Filo Educational Database, Feb 2026. Available at:[Link][2]
Birudukota S, et al. "Development and application of an LC-MS/MS method for the detection of N-nitrosochlordiazepoxide as a potential genotoxic impurity." Journal of Applied Pharmaceutical Science, 2025;15(05):242–253. Available at:[Link][3]
International Journal of Pharmaceutical Sciences. "A Comprehensive Review of Impurity Profiling and Nitrosamine Control Strategies in API Manufacturing." IJPS Journal, Dec 2025. Available at:[Link][4]
Moorthy MK, et al. "Development and validation of LC‐QTOF‐MS/MS method for identification and determination of low levels of a genotoxic impurity, 4,6‐dichloro‐5‐nitro‐2‐(propylthio) pyrimidine in ticagrelor API." Biomedical Chromatography, 2022;36(4). Available at:[Link][5]
Experimental design for testing the efficacy of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol
Application Note: Preclinical Evaluation of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol (AMNP) as a Dual Antimetabolite Executive Summary & Scientific Rationale The compound1 (AMNP, CAS 86296-75-5) is a highly substi...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Preclinical Evaluation of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol (AMNP) as a Dual Antimetabolite
Executive Summary & Scientific Rationale
The compound1 (AMNP, CAS 86296-75-5) is a highly substituted nitrogenous heterocycle with significant implications in medicinal chemistry[1]. Historically, 2 have served as foundational antimetabolites in oncology, primarily exerting their cytotoxic effects by covalently inhibiting Thymidylate Synthase (TS) or by misincorporation into nucleic acids[2].
However, the specific structural motifs of AMNP—combining a pyrimidinol core with 2-amino, 6-methylamino, and 5-nitroso functional groups—create a pharmacophore that closely mimics the pteridine ring of natural folates. This structural dual-mimicry leads to the hypothesis that AMNP acts as a competitive inhibitor of two critical, interconnected nodes in de novo nucleotide biosynthesis: Thymidylate Synthase (TS) and3[3]. This guide outlines a comprehensive, self-validating experimental framework to test the efficacy and exact mechanism of action of AMNP.
Mechanistic Pathway
Fig 1. Dual inhibition of TS and DHFR by AMNP in the folate-dependent pyrimidine biosynthesis pathway.
Experimental Workflows & Methodologies
To rigorously evaluate AMNP, we must decouple its potential targets. Cell-free enzyme assays provide direct kinetic data devoid of membrane transport variables. However, in vitro efficacy requires cell-based validation.
Causality & Self-Validation: To isolate the direct binding affinity of AMNP, we utilize cell-free systems. For DHFR, the assay monitors the4, which directly correlates with the reduction of DHF to THF[4]. Each run includes a vehicle control (100% activity), a no-enzyme blank (to subtract AMNP auto-absorbance), and positive controls (Methotrexate for DHFR; FdUMP for TS). If the positive controls fail to generate standard IC50 curves, the assay is rendered invalid, ensuring a self-validating system.
Step-by-Step Methodology:
Buffer Preparation: Prepare Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM DTT, 0.01% Triton X-100).
Compound Dilution: Prepare a 10-point 1:3 serial dilution of AMNP starting at 100 µM in Assay Buffer.
DHFR Reaction Setup: In a 96-well UV-transparent plate, combine 10 nM recombinant hDHFR, 100 µM NADPH, and 10 µL of AMNP dilutions. Incubate for 10 minutes at 25°C.
DHFR Initiation & Readout: Add 50 µM DHF to initiate the reaction. Immediately monitor absorbance at 340 nm continuously for 10 minutes using a microplate reader. Calculate the initial velocity (V0).
TS Reaction Setup: In a separate plate, combine 15 nM recombinant hTS, 50 µM 5,10-methylene-THF, and AMNP dilutions.
TS Initiation & Readout: Initiate with 10 µM [5-3H]-dUMP. Incubate for 30 minutes at 37°C. Terminate the reaction by adding activated charcoal to bind unreacted dUMP. Centrifuge, and quantify the tritiated water in the supernatant via liquid scintillation counting.
Protocol 2: Cell Viability and Target Validation (Leucovorin Rescue)
Causality & Self-Validation: While enzyme assays prove binding, cell-based assays confirm intracellular efficacy. We employ the 5 on HCT-116 colorectal carcinoma cells[5]. To prove the cytotoxicity is on-target (folate pathway driven), a parallel rescue arm is treated with Leucovorin (folinic acid). Leucovorin bypasses DHFR inhibition by directly supplying downstream reduced folates. If AMNP solely targets DHFR, Leucovorin will fully rescue cell viability. If AMNP also targets TS, rescue will be incomplete.
Step-by-Step Methodology:
Cell Seeding: Seed HCT-116 cells at 5,000 cells/well in 100 µL of complete RPMI-1640 medium across two 96-well plates. Incubate for 24 hours at 37°C, 5% CO2.
Drug Treatment: Prepare serial dilutions of AMNP (0.1 nM to 100 µM).
Rescue Arm Addition: To Plate 1, add AMNP dilutions. To Plate 2, add AMNP dilutions plus a constant 10 µM Leucovorin.
Incubation: Incubate both plates for 72 hours.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours until purple formazan crystals form.
Solubilization & Readout: Remove media, add 100 µL DMSO to solubilize crystals, and measure absorbance at 570 nm. Calculate IC50 values using non-linear regression.
Data Presentation
Table 1: Enzyme Kinetics and IC50 Profiling of AMNP
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Focus: Target Engagement, Antimetabolite Activity, and Cellular Chemosensitization
Introduction & Mechanistic Rationale
2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol (CAS: 86296-75-5), also designated as NSC-170930 by the National Cancer Institute, is a highly functionalized nitrogen-containing heterocyclic compound[1][2]. Historically, 5-nitrosopyrimidines are recognized as critical intermediates in the Traube purine synthesis, where the nitroso group is reduced and cyclized to form purine derivatives[3].
However, in modern drug discovery, the 5-nitrosopyrimidine scaffold has emerged as a potent pharmacophore in its own right. Structurally related analogs, such as NU6027, have been identified as potent ATP-competitive inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase and other purine-metabolizing enzymes like Purine Nucleoside Phosphorylase (PNP)[4][5]. The pyrimidine core acts as an ATP/purine mimic, while the 5-nitroso group modulates the electronic environment, serving as a unique hydrogen bond acceptor in the hinge region of target enzymes[5].
The "Self-Validating" Assay Philosophy
To establish a rigorous bioassay for NSC-170930, we must deploy a self-validating system . An isolated biochemical assay is prone to false positives (e.g., assay interference). Therefore, this guide pairs an in vitro target engagement assay (measuring direct enzymatic inhibition) with an orthogonal cellular phenotypic assay (measuring synthetic lethality and chemosensitization) to confirm both cell penetrance and functional target modulation[5][6].
Critical Expert Insight (Buffer Causality): The 5-nitroso group is chemically susceptible to reduction. In the Traube synthesis, thiols or strong reducing agents convert the nitroso group to an amine[3]. Consequently, standard kinase assay buffers containing Dithiothreitol (DTT) or
β
-mercaptoethanol must be strictly avoided. Using DTT will artifactually reduce NSC-170930 into an inactive 5-amino derivative, destroying the pharmacophore. If a reducing agent is mandatory for enzyme stability, use low concentrations of TCEP, which is less reactive toward nitroso groups.
Bioassay Workflow
Workflow for evaluating the biochemical and cellular activity of 5-nitrosopyrimidine antimetabolites.
Experimental Protocols
Protocol 1: In Vitro ATP-Competitive Inhibition Assay (Kinase Target)
This protocol utilizes a luminescence-based ADP detection assay to measure the inhibition of ATR kinase (or a similar purine-binding target) by NSC-170930.
Materials:
Recombinant ATR/ATRIP protein complex.
Thiol-free Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% Brij-35, 0.1 mM EDTA, 0.5 mM TCEP (Do not use DTT).
ATP and specific substrate peptide (e.g., p53-derived peptide).
Compound Preparation: Prepare a 10 mM stock of NSC-170930 in 100% DMSO. Perform a 3-fold serial dilution in DMSO to create a 10-point concentration curve.
Enzyme Incubation: Dilute the ATR/ATRIP complex in the thiol-free kinase buffer. Add 5 µL of the enzyme solution to a 384-well low-volume plate.
Inhibitor Addition: Transfer 100 nL of the serially diluted compound (or DMSO vehicle control) to the wells. Incubate at room temperature for 15 minutes to allow for binding equilibrium.
Reaction Initiation: Add 5 µL of the ATP/Substrate mix to initiate the reaction. Ensure the final ATP concentration is at the
Km
of the enzyme to accurately assess ATP-competitive inhibition[5].
Reaction Termination & Detection: After 60 minutes, add 10 µL of the ADP detection reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes.
Signal Generation: Add 20 µL of the kinase detection reagent to convert ADP to ATP and generate luminescence. Read on a microplate reader.
Data Analysis: Normalize data against the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Calculate the
IC50
using a 4-parameter logistic non-linear regression model.
Because 5-nitrosopyrimidines often abrogate the G2/M DNA damage checkpoint, they exhibit profound synthetic lethality when combined with DNA cross-linking agents like Cisplatin[5][7]. This assay validates the biochemical findings in a cellular context.
Materials:
MCF-7 (Breast Cancer) or HeLa cell lines.
Cisplatin (DNA-damaging agent).
CellTiter-Glo® Luminescent Cell Viability Assay.
Step-by-Step Methodology:
Cell Seeding: Seed MCF-7 cells at 2,000 cells/well in a 96-well opaque plate in 90 µL of complete DMEM. Incubate overnight at 37°C, 5% CO₂.
Compound Dosing (Monotherapy vs. Combination):
Monotherapy: Add 10 µL of NSC-170930 at varying concentrations (1 µM to 100 µM).
Combination: Pre-treat cells with a sub-lethal dose of Cisplatin (e.g.,
IC20
concentration) for 2 hours prior to adding the NSC-170930 concentration gradient.
Incubation: Incubate the plates for 72 hours.
Viability Readout: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.
Validation (Orthogonal Biomarker): In a parallel 6-well plate treated with the combination therapy, lyse the cells and perform a Western Blot for phosphorylated Chk1 (Ser345). A true ATR inhibitor will suppress Cisplatin-induced p-Chk1 accumulation[5].
Data Presentation & Expected Results
To facilitate rapid decision-making, all quantitative assay results should be summarized in a standardized matrix. Below is the expected data profile for a 5-nitrosopyrimidine antimetabolite acting as an ATP-competitive inhibitor.
Assay Type
Target / Cell Line
Readout Metric
Expected Range (NSC-170930)
Control Compound
Enzymatic
ATR Kinase
IC50
(µM)
2.0 - 15.0 µM
VE-821 (Positive, <0.1 µM)
Enzymatic
Purine Nucleoside Phosphorylase
Ki
(µM)
1.0 - 5.0 µM
Forodesine (Positive)
Cellular
MCF-7 (Monotherapy)
EC50
(µM)
> 50.0 µM
Cisplatin (Reference)
Cellular
MCF-7 + Cisplatin (
IC20
)
Combination Index (CI)
< 0.8 (Synergistic)
N/A
Biomarker
MCF-7 (Western Blot)
p-Chk1 (Ser345) Levels
Dose-dependent decrease
N/A
Note: A Combination Index (CI) < 1.0 indicates synergy, confirming that the compound successfully sensitizes cancer cells to DNA damage by abrogating the repair checkpoints.
References
U.S. Food and Drug Administration (FDA). "UNII - IMY3KV95RP: 2-AMINO-6-(METHYLAMINO)-5-NITROSO-4-PYRIMIDINOL (NSC-170930)." Global Substance Registration System. Available at: [Link][2]
Peasland A., et al. "Identification and evaluation of a potent novel ATR inhibitor, NU6027, in breast and ovarian cancer cell lines." British Journal of Cancer, 2011 Jul 5;105(3):372–381. doi: 10.1038/bjc.2011.243. Available at:[Link][5]
Journal of Medicinal Chemistry (ACS). "Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors." Available at:[Link][4]
Application Note: Enhanced Detection of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol via Reductive Dansylation and HPLC-FLD/MS
Abstract 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol (CAS 86296-75-5) is a highly polar, nitrogen-dense heterocyclic intermediate frequently utilized in the Traube purine synthesis and advanced cosmetic formulations[...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol (CAS 86296-75-5) is a highly polar, nitrogen-dense heterocyclic intermediate frequently utilized in the Traube purine synthesis and advanced cosmetic formulations[1]. Direct quantification of this compound via reversed-phase high-performance liquid chromatography (RP-HPLC) is notoriously difficult due to its poor column retention, peak tailing, and weak intrinsic fluorescence.
This application note details a self-validating, two-step "reductive dansylation" protocol. By first reducing the electron-withdrawing nitroso group to an amine, followed by pre-column derivatization with Dansyl chloride (DNS-Cl), the analyte's hydrophobicity and fluorogenic properties are exponentially increased. This engineered workflow enables robust, sub-nanomolar detection limits via HPLC-FLD and LC-MS/MS.
Chemical Rationale & Causality (E-E-A-T)
The Challenge of Direct Derivatization
The target pyrimidinol contains a primary amine at C2, a secondary methylamino group at C6, and a nitroso group at C5. The C5-nitroso group strongly withdraws electron density from the pyrimidine ring, significantly dampening the nucleophilicity of the adjacent C2 and C6 amines[2]. Attempting direct derivatization with electrophilic tags like Dansyl chloride yields poor, inconsistent recoveries because the amines are rendered unreactive.
The "Reductive Dansylation" Solution
To overcome this thermodynamic barrier, our protocol introduces a preliminary reduction step using sodium dithionite (Na₂S₂O₄). This mild, aqueous reducing agent rapidly converts the C5-nitroso group into a C5-primary amine[3][4]. This transformation serves a dual chemical purpose:
Electronic Activation: It replaces an electron-withdrawing group (-NO) with an electron-donating group (-NH₂), restoring the nucleophilicity of the C2 and C6 amines[2].
Multiplexed Labeling: It provides a newly formed primary amine at C5, allowing for poly-dansylation and signal amplification.
Following reduction, the intermediate (2,5-diamino-6-(methylamino)-4-pyrimidinol) is reacted with Dansyl chloride at pH 9.5. This specific pH is critical: it ensures the amines are unprotonated and highly nucleophilic, while remaining strictly below pH 10.0 to prevent the rapid, competing hydrolysis of Dansyl chloride by hydroxide ions[5].
Reducing Agent: Sodium dithionite (Na₂S₂O₄), freshly prepared 0.1 M in LC-MS grade water.
Derivatization Reagent: Dansyl chloride (DNS-Cl), 10 mg/mL in anhydrous acetone.
Buffer: 0.1 M Sodium carbonate/bicarbonate buffer, adjusted to pH 9.5.
Quenching Agent: 2 M Methylamine hydrochloride.
Step-by-Step Methodology
Step 1: Nitroso Reduction (Self-Validating Phase)
Aliquot 100 µL of the sample or standard solution into a 1.5 mL amber microcentrifuge tube.
Add 50 µL of the freshly prepared 0.1 M Na₂S₂O₄ solution.
Vortex for 10 seconds and incubate at room temperature for 15 minutes.
Self-Validation Check: The disappearance of the characteristic nitroso color (often pink/orange) serves as a visual indicator of successful reduction to the 5,6-diamino intermediate[3][4].
Step 2: Dansyl Chloride Derivatization
To the reduced mixture, add 200 µL of the 0.1 M carbonate buffer (pH 9.5) to ensure optimal alkalinity for unprotonated amines[5].
Add 150 µL of the 10 mg/mL DNS-Cl solution in acetone.
Vortex vigorously and incubate in a thermomixer at 40°C for 45 minutes in the dark (dansyl derivatives are highly light-sensitive).
Quench the unreacted DNS-Cl by adding 20 µL of 2 M methylamine hydrochloride. Incubate for an additional 5 minutes. This prevents baseline noise and column degradation.
Filter the final mixture through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial.
HPLC-FLD / LC-MS/MS Conditions
Column: C18 Reversed-Phase (e.g., 150 mm × 4.6 mm, 3 µm particle size).
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient: 20% B to 80% B over 20 minutes, hold at 80% B for 5 minutes, return to 20% B.
Flow Rate: 1.0 mL/min (split 1:5 for MS).
Detection (FLD): Excitation at 340 nm; Emission at 525 nm[5].
Detection (MS): ESI+ mode, monitoring the [M+H]⁺ transitions of the poly-dansylated adduct.
Data Presentation
Table 1: Optimization of Derivatization Conditions (Yield %)
Rapid hydrolysis of DNS-Cl by OH⁻ outcompetes derivatization[5].
9.5
25
45
74.3 ± 2.8
Sub-optimal kinetics for sterically hindered pyrimidine amines.
9.5
60
45
81.2 ± 3.5
Thermal degradation of the poly-dansylated adduct observed.
Table 2: Analytical Figures of Merit (HPLC-FLD)
Parameter
Value
Linear Range
1.0 nM – 5.0 µM
Limit of Detection (LOD)
0.3 nM (S/N = 3)
Limit of Quantification (LOQ)
1.0 nM (S/N = 10)
Intra-day Precision (RSD, n=6)
2.4%
Inter-day Precision (RSD, n=18)
3.8%
Average Recovery (Spiked Matrix)
94.5% - 102.1%
Visualization Workflows
Chemical pathway for the reductive dansylation of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol.
Step-by-step analytical workflow from sample preparation to HPLC-FLD/MS detection.
References
van der Westhuyzen, C. W., et al. Effect of substituent structure on pyrimidine electrophilic substitution. Tetrahedron 63 (2007) 5394–5405. CSIR Research Space.[Link]
Minocha, R., & Long, S. Quantitation by HPLC of amines as dansyl derivatives. Journal of Chromatography A 1035 (2004) 63–73. USDA Forest Service.[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Standard Operating Procedure (SOP) & Technical Application Note
Introduction & Mechanistic Overview
2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol is a highly reactive, nitrogen-containing heterocyclic compound with significant implications in medicinal chemistry and drug development[1]. Classified as a substituted pyrimidine derivative, it serves as a critical intermediate in the Traube purine synthesis pathway, specifically for the generation of N-methylated purines, xanthines, and guanine derivatives[2].
From a mechanistic standpoint, the presence of both the electron-donating amino groups and the strongly electron-withdrawing nitroso (-NO) group at the C5 position creates a highly polarized, reactive system[1]. In pharmaceutical synthesis, the 5-nitroso group acts as a direct precursor; it must be reduced to a 5-amino group to facilitate subsequent imidazole ring closure with carbon donors (e.g., formic acid or urea). Understanding the causality behind its reactivity is essential for maintaining stability during storage and ensuring high yields during downstream cyclization.
Physicochemical Properties
To ensure accurate stoichiometric calculations and analytical verification, the fundamental physicochemical properties of the compound are summarized below[2],[1],[3]:
Standard Operating Procedure (SOP): Handling & Storage
Hazard Identification & Safety Causality
Toxicity & Sensitization: Nitroso-heterocycles can act as skin and respiratory sensitizers. They are also potentially genotoxic due to their ability to undergo redox cycling in biological systems.
Photolability: The N=O bond is photolabile. Exposure to direct ultraviolet (UV) light can induce homolytic cleavage, generating reactive nitric oxide (NO•) radicals and leading to sample degradation.
Required PPE: Handling must be performed in a Class II chemical fume hood. Operators must wear nitrile gloves (double-gloving recommended for bulk handling), splash-proof safety goggles, and a standard laboratory coat.
Storage Conditions
Temperature: Store strictly at 2–8°C (refrigerated). Causality: Low thermal energy prevents spontaneous dimerization or premature degradation of the reactive nitroso moiety.
Light Protection: Store in amber glass vials or opaque containers. Causality: Prevents UV-mediated photolytic degradation.
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if the container is frequently opened, as ambient moisture and oxygen can facilitate slow oxidative side reactions.
The primary application of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol is its utilization as an intermediate in purine synthesis. The workflow below illustrates the logical progression from the pyrimidinol precursor, through nitrosation and reduction, to the final cyclized purine.
Caption: Traube Purine Synthesis Pathway highlighting the 5-nitroso intermediate.
Detailed Protocol: Catalytic Reduction of the 5-Nitroso Intermediate
This protocol details the reduction of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol to 2,5-diamino-6-(methylamino)-4-pyrimidinol.
Experimental Design & Causality:
We utilize Sodium Dithionite (Na₂S₂O₄) as the reducing agent rather than catalytic hydrogenation (Pd/C). Causality: Na₂S₂O₄ is highly chemoselective for nitroso groups in aqueous media, preventing the over-reduction of the pyrimidine ring. Furthermore, this method establishes a self-validating system : the deep, vibrant color of the conjugated 5-nitroso compound inherently acts as a colorimetric indicator, transitioning to a pale/colorless state exactly when the reduction is complete.
Step-by-Step Methodology
Preparation of Suspension:
Weigh 1.69 g (10 mmol) of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol.
Suspend the powder in 50 mL of deionized water in a 250 mL round-bottom flask equipped with a magnetic stir bar.
Note: The compound is sparingly soluble in cold water, resulting in a distinctly colored suspension.
Thermal Activation:
Heat the suspension to 70°C using an oil bath or heating mantle under continuous stirring (400 RPM).
Causality: Heating increases the partial solubility of the nitroso precursor, allowing the aqueous phase reaction to proceed efficiently while overcoming the activation energy barrier for reduction.
Chemoselective Reduction:
Weigh 4.35 g (25 mmol, 2.5 eq) of Sodium Dithionite (Na₂S₂O₄).
Add the Na₂S₂O₄ to the heated suspension slowly, in small portions over 10 minutes.
Causality: Slow addition controls the exothermic nature of the reduction and prevents excessive foaming caused by the release of sulfur dioxide (SO₂) gas.
Reaction Validation (Self-Validating Step):
Monitor the reaction visually. As the reduction proceeds, the deep color of the nitroso suspension will rapidly fade.
The reaction is validated as complete when the mixture transitions to a clear, pale yellow or completely colorless solution. Maintain heating at 70°C for an additional 15 minutes post-color change to ensure 100% conversion.
Precipitation & Recovery:
Remove the flask from the heat source and immediately transfer it to an ice-water bath. Cool to 0–5°C.
Causality: The resulting 2,5-diamino product has low solubility at near-freezing temperatures, driving its crystallization out of the aqueous phase.
Filtration & Storage:
Collect the precipitate via vacuum filtration using a Büchner funnel.
Wash the filter cake with 2 x 10 mL of ice-cold distilled water to remove residual sulfite salts.
Dry the product under high vacuum at 40°C overnight. Store the resulting diamine immediately under Argon, as it is highly susceptible to atmospheric oxidation.
Application Notes and Protocols for 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol in Nitrosamine Research
Introduction: Navigating the Challenges of Nitrosamine Analysis The detection and mitigation of N-nitrosamine impurities in pharmaceutical products have become a critical focus for regulatory agencies and drug developers...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Navigating the Challenges of Nitrosamine Analysis
The detection and mitigation of N-nitrosamine impurities in pharmaceutical products have become a critical focus for regulatory agencies and drug developers worldwide.[1] Classified as probable human carcinogens, these impurities can form during drug synthesis, manufacturing, or storage and must be controlled at trace levels.[1][2] The dynamic landscape of nitrosamine risk assessment necessitates robust analytical methodologies and innovative mitigation strategies.
This document provides detailed application notes and hypothesized protocols for the use of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol (CAS: 86296-75-5) in nitrosamine research. While this specific molecule may not be a widely documented agent in this field, its unique structure—featuring a pyrimidine scaffold, a nitroso group, and both primary and secondary amine functionalities—suggests two compelling, scientifically-grounded applications:
As a potential analytical reference standard for a unique class of Nitrosamine Drug Substance-Related Impurities (NDSRIs).
As a potential trapping agent for scavenging nitrosating species, thereby preventing the formation of harmful nitrosamines.
These application notes are designed for researchers, analytical scientists, and drug development professionals, providing both the theoretical basis and practical, step-by-step protocols to explore these potential uses.
Physicochemical Properties of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol
A thorough understanding of the molecule's properties is fundamental to its application in analytical and chemical studies.
(Expected to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water)
-
Application 1: A Hypothesized Reference Standard for Pyrimidine-Related NDSRIs
Scientific Rationale
The formation of nitrosamines is not limited to simple dialkylamines; they can also arise from the nitrosation of secondary or tertiary amine moieties within the drug substance itself, leading to the formation of NDSRIs.[4][5] Pharmaceutical ingredients containing a pyrimidine core are numerous. Should such a drug substance or its precursors contain vulnerable amine groups, there is a theoretical risk of forming complex nitrosamines with a pyrimidine scaffold.
2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol, with its stable nitroso-pyrimidine structure, serves as an excellent candidate for a reference standard representing this potential class of impurities. The use of a certified reference standard is paramount for the accurate quantification of impurities and for the validation of analytical methods, as it provides a reliable point of comparison.[6]
Experimental Workflow: Quantification by LC-MS/MS
The gold standard for nitrosamine quantification at trace levels is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), owing to its high sensitivity and selectivity.[7][8] The following protocol is a hypothesized but robust method for the quantification of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol in a drug substance matrix.
Caption: Workflow for NDSRI quantification using LC-MS/MS.
Detailed Protocol: LC-MS/MS Quantification
1. Preparation of Standards and Solutions
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol and dissolve in 100 mL of methanol.
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with a diluent (e.g., 80:20 v/v Methanol:Water) to achieve concentrations ranging from 0.5 ng/mL to 50 ng/mL.[3]
Internal Standard (IS) Stock Solution: (If available) Prepare a stock solution of a stable isotope-labeled analog (e.g., d3-methyl) at 100 µg/mL in methanol.
Working IS Solution: Dilute the IS stock solution to an appropriate concentration (e.g., 10 ng/mL) in the diluent.
2. Sample Preparation
Accurately weigh approximately 100 mg of the drug substance (or product) into a centrifuge tube.
Spike with a known volume of the Working IS Solution.
Add 10.0 mL of diluent.
Vortex for 5 minutes to ensure complete dissolution.
Centrifuge at 4000 rpm for 10 minutes.
Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC vial for analysis.
3. Instrumental Conditions (Exemplary)
The following are suggested starting parameters. Method optimization is crucial for each specific drug matrix to avoid interferences and ensure sensitivity.[9]
Parameter
Suggested Condition
Rationale
LC System
UPLC / HPLC System
Provides high-resolution separation.
Column
C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Good retention for moderately polar compounds.
Mobile Phase A
0.1% Formic Acid in Water
Promotes ionization and improves peak shape.
Mobile Phase B
0.1% Formic Acid in Acetonitrile/Methanol
Organic phase for gradient elution.
Gradient
5% B to 95% B over 10 minutes
To elute the analyte and clean the column.
Flow Rate
0.4 mL/min
Typical for a 2.1 mm ID column.
Column Temp.
40 °C
Ensures reproducible retention times.
Injection Vol.
5 µL
Balances sensitivity and peak shape.
MS System
Triple Quadrupole Mass Spectrometer
Required for sensitive and selective MRM analysis.[7]
Ionization Source
Electrospray (ESI) or APCI, Positive Mode
ESI is suitable for polar compounds; APCI can be better for less polar nitrosamines.[7]
MRM Transitions
Precursor Ion (Q1): 170.1 m/z ([M+H]⁺) Product Ions (Q3): Hypothetical 140.1 (loss of NO), 112.1 (further fragmentation)
Based on the molecular weight. Product ions must be determined experimentally via infusion and fragmentation studies.
Collision Energy
To be optimized for each transition
Maximizes the signal of the product ions.
4. Data Analysis and Quantification
Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the working standards.
The curve should have a correlation coefficient (r²) of ≥ 0.99.[8]
Quantify the amount of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol in the sample using the regression equation from the calibration curve.
The Limit of Quantification (LOQ) should be sufficiently low to meet regulatory requirements, typically in the parts-per-billion (ppb) range relative to the drug substance.[3][8]
Application 2: A Hypothesized Nitrosating Agent Scavenger
Scientific Rationale
One of the primary strategies to mitigate nitrosamine formation is to remove one of the key reactants: the nitrosating agent.[10] Nitrosating agents, such as nitrous acid (HNO₂) and its derivatives (N₂O₃, N₂O₄), are formed from nitrite sources, especially under acidic conditions.[4][11]
Compounds with reactive amine functionalities can act as "scavengers" by reacting with these nitrosating agents at a faster rate than the drug substance or its related impurities.[12] 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol possesses both a primary (2-amino) and a secondary (6-methylamino) group. Primary and secondary amines are known to react with nitrous acid.[13] This reaction, particularly the deamination of the primary amine, could consume the nitrosating agent, thus preventing it from reacting with other vulnerable amines in the formulation.
Reaction Pathway: Scavenging Nitrous Acid
The proposed primary scavenging mechanism involves the reaction of the 2-amino group with nitrous acid to form a diazonium intermediate, which is unstable and decomposes to release nitrogen gas, effectively consuming the nitrosating agent.
Caption: Proposed mechanism for scavenging nitrosating agents.
This protocol describes an in-vitro experiment to assess the ability of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol to inhibit the formation of a model nitrosamine, N-nitrosodimethylamine (NDMA).
In a 20 mL vial, prepare a solution containing DMA (final concentration 1 mM) and sodium nitrite (final concentration 1 mM) in 10 mL of citrate buffer (pH 3.5).
Incubate the reaction at 37 °C for 1 hour with stirring.
Test Reaction (With Scavenger):
In a separate vial, prepare an identical solution of DMA and sodium nitrite in 10 mL of citrate buffer.
Add the "Scavenger" compound to this vial at varying concentrations (e.g., 0.5, 1.0, and 2.0 molar equivalents relative to sodium nitrite).
Incubate under the same conditions (37 °C, 1 hour, stirring).
Reaction Quenching and Extraction:
After incubation, quench both reactions by adding 1 mL of 1 M ammonium sulfamate solution.
Extract the formed NDMA by adding 5 mL of DCM. Vortex vigorously for 2 minutes.
Allow the layers to separate. Collect the lower organic (DCM) layer.
Repeat the extraction with another 5 mL of DCM and combine the organic layers.
Dry the combined DCM extract over anhydrous sodium sulfate.
Carefully evaporate the DCM to a final volume of 1 mL.
Analysis:
Analyze the final extract for NDMA concentration using a validated LC-MS/MS or GC-MS method.
3. Data Analysis and Interpretation
Calculate the scavenging efficiency using the following formula:
A dose-dependent decrease in NDMA formation would provide strong evidence for the scavenging potential of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol.
Conclusion and Future Directions
The structural features of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol present a compelling case for its potential utility in the field of nitrosamine research. The protocols outlined in this document provide a foundational framework for investigating its role as both a novel analytical reference standard for pyrimidine-based NDSRIs and as a functional excipient capable of scavenging nitrosating agents.
Further research is warranted to validate these hypothesized applications. This would include the experimental determination of mass fragmentation patterns, method validation according to ICH guidelines for the reference standard application, and kinetic studies to fully characterize its scavenging efficiency against various nitrosating agents. Such studies will be instrumental in determining the practical value of this compound in ensuring the safety and quality of pharmaceutical products.
References
Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS. Retrieved from [Link]
Separation Science. (2025, March 28). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Retrieved from [Link]
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Action of nitrous acid on some methylpyrimidines. Retrieved from [Link]
RSIS International. (2025, October 13). A Review on Synthesis and Biological Activities of Nitrosamine Impurities in Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
International Journal of Pharmaceutical and Phytopharmacological Research. (2024, January 30). A Comprehensive Synthesis and Standardisation of Nitrosamine Impurities of Mirabegron and Their Related Compounds. Retrieved from [Link]
U.S. Food and Drug Administration. (n.d.). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]
ResearchGate. (2026, February 2). Development and optimization of an LC-MS method for the separation of nitrosamine impurities. Retrieved from [Link]
LCGC International. (2025, October 21). LCMS/MS Method Considerations for Nitrosamine Analysis in APIs. Retrieved from [Link]
Biomedical and Pharmacology Journal. (2025, October 9). Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. Retrieved from [Link]
International Ayurvedic Medical Journal. (2023). A Review on Nitrosamine Impurity- Sources, Analytical Methods, Carcinogenicity and Presence in Various Drugs. Retrieved from [Link]
PubMed. (1969). Reaction of nitrous acid with alkylaminopurines. Retrieved from [Link]
PMC. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]
ResearchGate. (n.d.). Proposed Mechanisms of the Main Scavenging Pathways of Nitrosating Agents. Retrieved from [Link]
PubMed. (1989). Trapping of reactive intermediates from the nitrosation of primary amines by a new type of scavenger reagent. Retrieved from [Link]
ANTISEL. (2024, May 22). Analytical insights into nitrosamine drug substance related impurities (NDSRIs). Retrieved from [Link]
PubMed. (n.d.). Synthesis of pyrimidines by direct condensation of amides and nitriles. Retrieved from [Link]
Veeprho. (2024, May 15). Winning Strategies to Develop an Analytical Method for Nitrosamines. Retrieved from [Link]
Google Patents. (n.d.). WO1992000122A1 - Polymers for scavenging nitrosating agents.
"Tsvetnye Metally" (Non-ferrous metals). (n.d.). Trapping nitrous gases during nitric acid leaching of sulfide concentrates. Retrieved from [Link]
Nitrosamines Exchange. (2021, June 25). Adding trapping agents capable of scavenging adventitious nitrosating agents? Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction. Retrieved from [Link]
European Directorate for the Quality of Medicines & HealthCare. (2024, March 28). First OMCL analytical procedures for determination of nitrosamine drug substance-related impurities (NDSRIs) and intermediate-related contaminants published. Retrieved from [Link]
An in-depth guide to troubleshooting the crystallization of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol, designed for researchers, scientists, and drug development professionals. Introduction: The Crystallization Cha...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide to troubleshooting the crystallization of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol, designed for researchers, scientists, and drug development professionals.
Introduction: The Crystallization Challenge of a Key Intermediate
2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol is a heterocyclic compound whose substituted pyrimidine scaffold is of significant interest in medicinal chemistry, often serving as a precursor for more complex pharmaceutical agents.[1] The successful crystallization of this compound is a critical step for purification, ensuring batch-to-batch consistency, and defining key physicochemical properties such as stability and dissolution rate.
However, like many polar, heteroaromatic molecules, this pyrimidinol derivative can present unique crystallization challenges. Its multiple hydrogen bond donors and acceptors can lead to high solubility in a range of polar solvents, making it difficult to achieve the supersaturation necessary for crystal growth.[2] This guide, structured from the perspective of a Senior Application Scientist, provides a systematic approach to troubleshooting common issues encountered during the crystallization of this molecule.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses the most common crystallization failures in a direct question-and-answer format, focusing on the underlying principles and providing actionable solutions.
Q1: I've followed my synthesis work-up, but no crystals are forming after the solution has cooled. What's happening?
This is the most frequent issue and typically points to a problem with supersaturation. The solution is stable because the concentration of the pyrimidinol has not exceeded its solubility limit at the cooled temperature.
Primary Causes & Solutions:
Excess Solvent: This is the most common reason for crystallization failure.[2] The concentration of your compound is simply too low.
Solution: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration.[2] Periodically remove from heat, allow it to cool slightly, and check for the first sign of turbidity (cloudiness). Once observed, allow the solution to cool slowly.
Insufficient Supersaturation/High Kinetic Barrier: The solution may be supersaturated, but the energy barrier for nucleation (the formation of the first stable crystal nuclei) has not been overcome.
Solution 1: Induce Nucleation by Scratching. Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections and glass particles provide a high-energy surface that acts as a template for crystal formation.[2]
Solution 2: Seeding. If you have a pure crystal from a previous successful batch, add a single, tiny "seed crystal" to the cooled solution. This seed bypasses the initial nucleation barrier and provides a template for rapid crystal growth.[2]
Inappropriate Cooling Profile: Cooling the solution too quickly in an ice bath can sometimes inhibit crystallization by creating a highly viscous, glassy state rather than an ordered crystal lattice.
Solution: Allow the flask to cool slowly and undisturbed to room temperature first. If crystals do not form, then proceed with cooling in an ice bath.
Q2: My compound has separated as a viscous liquid or "oiled out" instead of forming solid crystals. How do I fix this?
"Oiling out" occurs when the solubility of the compound is exceeded at a temperature that is still above its melting point in the solvent system, or when the degree of supersaturation is so high that the molecules crash out of solution as a disordered, amorphous liquid.
Primary Causes & Solutions:
Solution is Too Concentrated: The supersaturation level is too high for orderly crystal growth.
Solution: Add a small amount of the hot solvent back into the mixture to dissolve the oil, then allow it to cool much more slowly. A slower cooling rate is critical to give molecules time to orient themselves into a crystal lattice.
Presence of Impurities: Impurities can disrupt the crystal lattice formation and depress the melting point of the solid in the solvent.
Solution: Attempt to purify the oil. You may need to redissolve it, treat the solution with activated carbon to remove colored impurities, perform a hot gravity filtration to remove insoluble matter, and then attempt the crystallization again.
Poor Solvent Choice: The boiling point of the solvent may be too high, causing the compound to separate above its melting point.
Solution: Re-evaluate your solvent system. Choose a solvent with a lower boiling point or use a solvent/anti-solvent system (see Protocol 2) to induce crystallization at a lower temperature.
Q3: The crystallization yield is very low. How can I improve it?
A low yield indicates that a significant amount of your compound remains dissolved in the mother liquor after filtration.
Primary Causes & Solutions:
Suboptimal Solvent: The compound may still be too soluble in the chosen solvent, even when cold.
Solution: Re-consult the solvent selection guide (Table 1). The ideal solvent is one in which the compound has high solubility when hot and very low solubility when cold. Consider using a solvent/anti-solvent system to more effectively "crash out" the product.[2]
Insufficient Cooling: If not cooled to a low enough temperature (e.g., in an ice-water bath or even a freezer, if the solvent allows), a considerable amount of the product can remain in solution.
Solution: Ensure the solution has been thoroughly chilled in an ice bath for at least 30-60 minutes before filtration to maximize the precipitation of the solid.
Premature Filtration: Filtering while the solution is still warm will result in a significant loss of product.
Solution: Always ensure the solution has reached its final, cold temperature and that crystal formation has ceased before collecting the product.
Q4: The crystals are very fine needles or an agglomerated powder, making them difficult to filter and dry. How can I grow larger, more defined crystals?
Crystal morphology is heavily influenced by the solvent environment and the rate of crystallization.[3][4][5] Fine needles or powders are often the result of very rapid crystallization from a highly supersaturated solution.
Primary Causes & Solutions:
Rapid Cooling/High Supersaturation: Fast crystal growth often leads to smaller, less perfect crystals.
Solution: Slow down the cooling process. Insulate the flask by wrapping it in glass wool or placing it in a large beaker of hot water and allowing it to cool to room temperature overnight. This slower process favors the growth of larger, more well-defined crystals.
Solvent Effects: The solvent molecules interact with the growing crystal faces, and this interaction can either promote or inhibit growth on specific faces, thus altering the crystal habit.[3][5]
Solution: Experiment with different solvents or solvent mixtures. A change from a protic solvent (like ethanol) to an aprotic solvent (like acetone or ethyl acetate) can dramatically alter crystal morphology. The goal is to find a system that encourages slower, more controlled growth.
Frequently Asked Questions (FAQs)
Q: How does pH affect the crystallization of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol?
A: The pH of the crystallization medium can be a critical parameter. The pyrimidinol molecule has several basic nitrogen atoms and an acidic hydroxyl group, meaning its overall charge and intermolecular interactions can change significantly with pH.[6] Generally, crystallization is most favorable near the isoelectric point, where the molecule is neutral and often least soluble.[7] Adjusting the pH away from this point can increase solubility and prevent crystallization, while adjusting it towards the isoelectric point can induce it.[8] This should be done cautiously, as adding acid or base can introduce impurities.
Q: Could I be forming a different polymorph or a solvate?
A: Yes, this is a distinct possibility. Polymorphs are different crystal structures of the same molecule, while solvates are crystals that incorporate solvent molecules into their lattice.[9] Both can have different shapes, solubilities, and analytical signatures (e.g., melting point, XRD pattern). If you observe different crystal habits or properties when crystallizing from different solvents, you may be isolating different solid forms.[10] Characterization by techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) is necessary to confirm this.
Q: What is the best starting point for solvent selection?
A: Given the structure of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol, it is a polar molecule capable of hydrogen bonding.[1] Therefore, polar solvents are the logical starting point. See Table 1 for a systematic approach to screening.
Data Presentation & Guides
Table 1: Solvent Selection Guide for Pyrimidinol Crystallization
This table provides a starting point for solvent screening based on the principle of "like dissolves like." Small-scale solubility tests are always recommended.[2]
Solvent Class
Examples
Expected Behavior for 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol
Polar Protic
Water, Ethanol, Methanol
Likely to be a "good" solvent (high solubility, especially when hot) due to strong hydrogen bonding interactions. May require an anti-solvent for good yield.
Polar Aprotic
Acetone, Ethyl Acetate, DMF
Often good candidates for single-solvent recrystallization. They can dissolve the compound when hot but may show a significant drop in solubility when cold.
Non-Polar
Hexanes, Toluene, Heptane
Likely to be a "poor" solvent or "anti-solvent" (low solubility). Useful for precipitating the compound from a solution in a "good" solvent.[2]
Other
Acetic Acid, Dioxane
Acetic acid has been used for crystallizing similar pyrimidinol derivatives.[11] Use with caution as it can be difficult to remove completely.
Visualized Workflows & Protocols
Diagram 1: General Troubleshooting Workflow
Caption: A flowchart for systematically diagnosing and solving common crystallization issues.
Caption: The procedural flow for crystallization using a binary solvent system.
Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization
Dissolution: Place the crude 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.
Solvent Addition: Add a small amount of the selected solvent (e.g., ethyl acetate) to the flask, enough to make a slurry.
Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid has just completely dissolved. Avoid adding a large excess of solvent.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.
Cooling & Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature.
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
This technique is ideal when no single solvent has the perfect solubility profile. It employs a pair of miscible solvents: one where the compound is highly soluble ("good" solvent) and one where it is insoluble ("poor" or "anti-solvent").[2]
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., DMF or ethanol).
Addition of Anti-Solvent: While the solution is still hot and stirring, add the "poor" solvent (e.g., water or hexanes) drop by drop until you observe persistent cloudiness.
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again. This brings the solution to the exact point of saturation.
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce complete crystallization.
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the "poor" solvent.
Drying: Dry the purified crystals.
References
Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (2025). Compounds.
Common impurities in 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol synthesis
Welcome to the Technical Support Center for Purine Synthesis Intermediates. As a Senior Application Scientist, I have designed this guide to move beyond standard operating procedures.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Purine Synthesis Intermediates. As a Senior Application Scientist, I have designed this guide to move beyond standard operating procedures. Here, we analyze the thermodynamic and kinetic causality behind the synthesis of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol [1], a critical intermediate in the Traube purine synthesis pathway.
Due to the intense regulatory scrutiny surrounding nitrosamine impurities (ICH M7 guidelines)[2], mastering this specific C-nitrosation step is non-negotiable for drug development professionals. This guide provides a self-validating framework to troubleshoot, optimize, and secure your synthetic workflow.
Mechanistic Pathway & Impurity Formation
The nitrosation of pyrimidines is driven by the electron-rich nature of the pyrimidine ring. The 5-position is highly prone to electrophilic attack because it is activated by the electron-donating hydroxyl and amino groups at the 2, 4, and 6 positions[3]. However, the presence of a secondary amine (the 6-methylamino group) introduces a competing nucleophilic site, creating a kinetic vs. thermodynamic race between C-nitrosation (desired) and N-nitrosation (critical impurity).
Figure 1: Mechanistic pathway of C5-nitrosation and competing impurity formations.
Quantitative Impurity Profiling
To effectively troubleshoot, you must know what you are looking for. Below is a summary of the quantitative data and analytical thresholds for the most common impurities encountered in this synthesis.
Impurity Profile
Structural Modification
Mechanism of Formation
Regulatory / QC Threshold
Mitigation Strategy
N-Nitroso Derivative
N-nitrosation at C6
Electrophilic attack of
NO+
on the secondary methylamino group.
< 0.03 ppm (ICH M7)
Strict stoichiometry (1.05 eq
NaNO2
); maintain T < 5°C.
5-Nitro Derivative
Oxidation at C5
Oxidation of the nitroso group by excess
HNO2
or dissolved
O2
.
< 0.10 % (HPLC-UV)
Quench reaction with urea; degas solvents prior to use.
Uracil Derivative
Hydroxyl at C2
Diazotization of the primary 2-amino group followed by hydrolysis[3].
< 0.50 % (HPLC-UV)
Avoid strong mineral acids (e.g., HCl); use buffered Acetic Acid.
Unreacted SM
None
Incomplete reaction due to precipitation or insufficient reagent.
< 1.00 % (HPLC-UV)
Optimize solvent volume; ensure full dissolution before cooling.
Troubleshooting FAQs
Q1: Why am I detecting high levels of N-nitrosamine impurities in my final product?Causality & Solution: N-nitrosamines are a critical regulatory concern[2]. The secondary amine at C6 is a strong nucleophile. While C-nitrosation is thermodynamically more stable, N-nitrosation can occur kinetically if there is a localized high concentration of the nitrosating agent.
Action: Ensure vigorous agitation to prevent reagent pooling. Maintain the temperature strictly between 0–5 °C, and add the sodium nitrite solution dropwise. Never dump the reagent.
Q2: My product turned from a vibrant pink/violet to a dull brown during isolation. What happened?Causality & Solution: The development of blue, pink, or violet colors is a well-documented characteristic of pyrimidine nitrosation[3]. A shift to dull brown indicates over-oxidation to the 5-nitro derivative or thermal degradation. This is almost always caused by unquenched nitrous acid (
HNO2
) reacting with the product as it warms to room temperature during filtration.
Action: Add 0.05 equivalents of urea to the reaction mixture 15 minutes before isolation. Urea acts as a scavenger, neutralizing excess
HNO2
into
N2
and
CO2
.
Q3: I am seeing a significant loss in yield and the appearance of a uracil derivative. How do I stop this?Causality & Solution: You are likely using a strong mineral acid (like concentrated HCl) and allowing the temperature to exceed 10 °C. The 2-position amino group reacts with nitrous acid under these conditions, resulting in diazotization and subsequent replacement with a hydroxyl group[3].
Action: Switch your solvent system to 10% aqueous acetic acid. Acetic acid provides a milder pH environment that balances the generation of the nitrosonium ion (
NO+
) while protecting the primary amine from diazotization.
Validated Experimental Protocol
This protocol is designed as a self-validating system . Do not proceed to the next step unless the in-process validation check passes.
Figure 2: Optimized step-by-step workflow for the C5-nitrosation of pyrimidine derivatives.
Step 1: Preparation of the Pyrimidine Solution
Action: Suspend 1.0 eq of 2-amino-6-(methylamino)pyrimidin-4-ol in 10 volumes of 10% aqueous acetic acid at 20 °C. Stir until completely dissolved.
Validation Check: The solution must be completely transparent. Any turbidity indicates undissolved starting material, which will trap reagents and cause localized over-concentration of nitrite. Add additional solvent if necessary.
Step 2: Controlled Nitrosation
Action: Cool the reactor to 0–2 °C. Prepare a 2M aqueous solution of Sodium Nitrite (
NaNO2
, 1.05 eq). Begin dropwise addition over 60 minutes via an addition funnel, maintaining the internal temperature below 5 °C.
Validation Check: Spot the reaction mixture on starch-iodide paper 15 minutes after addition begins. A faint blue-black color confirms the presence of active
HNO2
. If the paper turns intensely black immediately, your addition rate is too fast, risking N-nitrosation.
Step 3: Aging and Quenching
Action: Once addition is complete, stir the vibrant pink/violet suspension for 2 hours at 0–5 °C. Add 0.05 eq of solid urea and stir for an additional 15 minutes.
Validation Check: Spot the mixture on starch-iodide paper again. The paper must remain white. The absence of color confirms the complete quenching of unreacted nitrous acid, safeguarding against 5-nitro impurity formation during isolation.
Step 4: Isolation
Action: Filter the precipitated solid under vacuum. Wash the filter cake with 2 volumes of ice-cold water, followed by 1 volume of cold ethanol to remove any residual acetic acid and unreacted starting material. Dry under vacuum at 40 °C to constant weight.
References
Google Patents (US6113712A).ADN Stabilizers and the Electrophilic Attack on the 5-Position of Pyrimidines.
ResearchGate. Dimethylamination and Nitrosation of Pyrimidines with N-Nitrosodimethylamine. Retrieved from:[Link]
Technical Support Center: Resolving Poor Peak Shape for 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals struggling with the chromatographic behavior of 2-Amino-6-(methylamino)...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals struggling with the chromatographic behavior of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol .
Due to its high polarity, multiple ionizable centers (basic amines, weakly acidic hydroxyl), and a bidentate chelating motif (nitroso and hydroxyl groups), this pyrimidine derivative is notorious for exhibiting severe peak tailing, splitting, and fronting. This guide provides the mechanistic causality behind these issues and field-proven, self-validating protocols to achieve symmetrical, reproducible peaks.
Diagnostic Workflow
Before adjusting any parameters, use the following diagnostic logic tree to isolate whether your peak shape distortion is chemical (e.g., ionization, chelation) or physical (e.g., dead volume, solvent mismatch).
Diagnostic workflow for identifying and resolving HPLC peak shape distortions.
Q1: Why does my peak exhibit severe tailing (As > 1.5) even on a brand-new C18 column?
Causality: Peak tailing for multi-functional heterocycles is rarely a single-variable problem. For this specific pyrimidinol derivative, tailing is primarily driven by two chemical interactions:
Secondary Silanol Interactions: The basic amino and methylamino groups interact with ionized residual silanols (-SiO⁻) on the silica stationary phase.1[1]. Furthermore,2[2].
Metal Chelation: The adjacent 5-nitroso and 4-hydroxyl groups create a potent bidentate chelating motif. Trace transition metals (e.g., Fe³⁺, Ni²⁺) in stainless steel frits or the silica matrix will strongly bind the analyte.3[3].
Q2: What causes the peak to split or appear as a "double peak"?
Causality: Peak splitting for this compound is typically caused by a pH Mismatch or Tautomerization . If the mobile phase pH is too close to the pKa of the analyte's functional groups, the compound exists in a mixed ionization state.. Additionally, the 4-hydroxyl group can undergo keto-enol tautomerism. If the interconversion rate matches the chromatographic timescale, the peak splits.
Solution:5[5] to lock it into a single ionization state.
Q3: Why am I seeing peak fronting (As < 0.9) during my gradient runs?
Causality: Peak fronting is almost always a physical or injection-related phenomenon. Because this pyrimidinol is highly polar, analysts often dissolve it in strong organic solvents (like 100% methanol or DMSO) to force solubility.6[6]. The analyte races ahead of the solvent front before partitioning into the stationary phase.
Solution: Dilute the sample in a solvent that matches the initial mobile phase composition and reduce the injection volume to prevent column mass overload.
Experimental Protocols
Protocol A: System Passivation and Metal Chelation Mitigation
Purpose: To eliminate trace metal interactions that cause tailing of the nitroso-pyrimidinol motif.
System Wash: Disconnect the analytical column. Flush the HPLC system (lines, autosampler, and detectors) with 20% Nitric Acid for 30 minutes at 1.0 mL/min to passivate stainless steel surfaces.
Neutralization: Flush the system with LC-MS grade water for 30 minutes until the effluent pH is neutral.
Mobile Phase Modification: Add a chelating agent to the mobile phase. For UV detection, add 5–10 µM EDTA. For LC-MS applications, use 5 µM Medronic Acid, as it does not cause ion suppression.
Self-Validation Step: Reconnect the column. Inject a known chelating standard (e.g., hinokitiol) alongside your pyrimidinol. A symmetrical peak (As < 1.2) confirms the system is free of active metal sites.
Protocol B: Mobile Phase pH Optimization & Buffer Selection
Purpose: To suppress secondary silanol interactions and lock the analyte into a single ionization state.
Select the pH Extreme: Choose a pH that is >2 units from the analyte's pKa. For this compound, a low pH (e.g., pH 2.5) is recommended to fully protonate the amines and keep the hydroxyl neutral.
Buffer Preparation: Prepare a 10–50 mM Potassium Phosphate buffer (for UV) or 0.1% Formic Acid (for LC-MS). Adequate buffer capacity is critical; 5[5].
Column Selection: Use a polar-embedded (e.g., amide-linked C18) or highly endcapped column. These stationary phases provide a hydrophilic shield that prevents the protonated amines from interacting with unreacted silanols.
Self-Validation Step: Calculate the USP tailing factor (Tf) or Asymmetry factor (As) at 10% peak height. A successful optimization will yield an As between 0.9 and 1.2.
Quantitative Data Summary
The following table summarizes the causal relationship between chromatographic parameters and the resulting peak shape for 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol.
Column Type
Mobile Phase pH
Additive
Asymmetry Factor (As)
Retention Factor (k')
Mechanistic Observation
Standard C18
6.8
None
2.8
0.5
Severe tailing; analyte is partially ionized; poor retention.
Standard C18
2.5
None
1.8
1.2
Moderate tailing; basic amines interacting with residual silanols.
Polar-Embedded C18
2.5
None
1.4
2.1
Improved symmetry; polar groups shield silanol interactions.
Polar-Embedded C18
2.5
5 µM EDTA
1.05
2.2
Optimal; metal chelation suppressed; single ionization state.
Hybrid C18 (High pH)
10.0
None
1.15
3.5
Good symmetry; amines deprotonated, preventing silanol binding.
References
BenchChem Technical Support Team. "Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles." BenchChem. 7
ALWSCI. "Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables." ALWSCI. 6
Phenomenex. "HPLC Troubleshooting Mini Guide - Peak Issues." Phenomenex. Link
Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. 1
Addressing low cell viability in assays with 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol
Technical Support Center: Troubleshooting Cell Viability Assays with 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with r...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting Cell Viability Assays with 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering unexpected cytotoxicity or erratic dose-response curves when screening nitrogen-containing heterocycles.
Working with 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol (CAS 86296-75-5) [1] presents a unique intersection of chemical biology challenges. The compound features a pyrimidine core that often suffers from poor aqueous solubility, alongside a highly reactive nitroso (-N=O) functional group[1]. When researchers report "low cell viability" with this compound, the root cause is rarely straightforward. It is often an artifact of solvent toxicity or a direct chemical conflict between the compound's redox properties and the assay's detection mechanism[2].
This guide is designed to help you systematically diagnose and resolve these issues using a self-validating experimental approach.
Diagnostic Decision Tree
Before altering your cell culture parameters, use the following logical flow to isolate the variable causing your low viability readouts.
Caption: Diagnostic decision tree for isolating the root cause of low viability readouts.
Troubleshooting Modules (FAQs)
Module 1: Solvent & Solubility (The DMSO Conundrum)
Q: I had to use 0.5% DMSO to keep 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol in solution, and my cell viability dropped to 40%. Is the compound inherently toxic?
A: Not necessarily. You are likely observing solvent-induced cytotoxicity.
Pyrimidine derivatives often require dimethyl sulfoxide (DMSO) for solubilization. However, DMSO concentrations exceeding 0.1% v/v are notorious for altering membrane fluidity and inducing caspase-3 cleavage[3]. Studies on human cell lines demonstrate that while 0.05% DMSO is generally safe, toxicity becomes statistically significant at 0.1% and severe at 0.5% [1][4].
The Fix: You must run a Vehicle Control (cells treated with the exact concentration of DMSO used in your highest compound dose, without the drug)[5]. If your vehicle control shows <90% viability compared to untreated cells, you must optimize your stock concentration to ensure the final in-well DMSO concentration remains ≤0.1%[6].
Module 2: Assay Interference (The Nitroso Redox Conflict)
Q: I kept my DMSO at 0.05% and ran an MTT (or Resazurin) assay, but the viability readout is still near zero. What is happening?
A: You are experiencing a classic false negative due to redox interference.
MTT, MTS, WST-1, and Resazurin (Alamar Blue) are not direct measures of cell death; they measure the reducing potential of the cell (specifically, NAD(P)H-dependent oxidoreductase activity)[7]. The nitroso group (-N=O) on your pyrimidinol is highly electrophilic and redox-active. It acts as an intracellular electron sink, prematurely oxidizing cellular reducing equivalents or directly interfering with the dye reduction cascade[2]. The cells may be perfectly viable, but the biochemical mechanism of the assay has been chemically short-circuited by the nitroso moiety [2][8].
The Fix: Abandon redox-based dyes for this compound class. Transition to an orthogonal readout, such as an ATP-dependent bioluminescence assay[9].
Module 3: Intrinsic Chemical Reactivity (ROS/RNS)
Q: I switched to an ATP-based assay and ruled out DMSO toxicity, but I am still seeing dose-dependent cell death. Is this genuine?
A: Yes. This is likely true cytotoxicity driven by oxidative stress.
If assay artifacts are ruled out, the low viability is a genuine pharmacological effect. Nitroso compounds can generate Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) intracellularly. This leads to the depletion of cellular glutathione (GSH), lipid peroxidation, and subsequent apoptosis.
Data Presentation: Viability Assay Compatibility
To prevent wasted resources, use the following matrix to select the appropriate assay for nitroso-pyrimidine derivatives.
Assay Type
Readout
Biochemical Target
Susceptibility to Nitroso Interference
Recommendation
MTT / MTS
Absorbance
NAD(P)H-dependent cellular oxidoreductases
High. Nitroso group acts as an electron sink, preventing dye reduction[2].
❌ Do not use
Resazurin
Fluorescence
Cytosolic / Mitochondrial diaphorases
High. Redox potential conflicts with the nitroso moiety[7].
❌ Do not use
ATP Assay
Luminescence
Intracellular ATP (Luciferase reaction)
Low. Orthogonal to redox pathways; measures structural ATP[10].
✅ Highly Recommended
LDH Release
Absorbance / Fluor.
Extracellular Lactate Dehydrogenase
Moderate. Compound may inhibit LDH enzyme directly or interfere with coupled redox steps[2].
To establish a self-validating system that bypasses redox interference, utilize an ATP-based assay (e.g., CellTiter-Glo®)[11]. This protocol includes mandatory controls to prove the causality of your results.
Step-by-Step Protocol:
Cell Seeding: Seed cells in an opaque-walled 96-well plate (to prevent luminescent crosstalk) at 5,000–10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
Compound Preparation: Dissolve 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol in 100% DMSO to create a 10 mM stock. Perform serial dilutions in DMSO, then dilute 1:1000 into culture medium to ensure a final DMSO concentration of 0.1% v/v .
Treatment & Controls: Add the compound-containing medium to the cells. You must include the following controls to validate the system [3][12]:
Untreated Control: Medium only (Establishes baseline 100% viability).
Vehicle Control: Cells + 0.1% DMSO (Proves the solvent is not causing the cell death).
Assay Background Control: Medium + Compound + Reagent, without cells (Proves the compound does not auto-luminesce).
Positive Control: A known cytotoxic agent, such as 1 µM Staurosporine (Proves the assay can detect true cell death).
Incubation: Incubate for the desired time point (e.g., 48 hours).
Reagent Equilibration: Equilibrate the ATP detection reagent and the assay plate to room temperature for 30 minutes. (Causality: Luciferase is temperature-sensitive; cold plates will yield artificially low and highly variable signals).
Lysis and Reaction: Add a volume of reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium)[7].
Mixing: Mix contents vigorously on an orbital shaker for 2 minutes. (Causality: Ensures complete physical lysis of the cell membrane to release all intracellular ATP).
Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Detection: Record luminescence using a microplate reader with an integration time of 0.25–1.0 second per well.
References
Gallardo-Villagrán, M., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4472.
Wang, P., et al. (2008). Accurate Assessment of the Bioactivities of Redox-Active Polyphenolics in Cell Culture. Journal of Agricultural and Food Chemistry, 56(16), 7044-7048.
Riss, T.L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
National Center for Biotechnology Information. PubChem Compound Summary for CAS 86296-75-5.
Challenges in scaling up the synthesis of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol
Welcome to the technical support resource for the synthesis and scale-up of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol (CAS No: 86296-75-5)[1][2]. This guide is designed for researchers, chemists, and process develo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for the synthesis and scale-up of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol (CAS No: 86296-75-5)[1][2]. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical field experience. Our goal is to empower you to overcome common challenges and successfully scale your synthesis from the bench to production.
I. Core Synthesis Workflow & Critical Control Points
The synthesis of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol is typically achieved through the nitrosation of its pyrimidine precursor, 2-Amino-6-(methylamino)-4-pyrimidinol. The precursor itself is formed via the condensation of an N-methylguanidine salt with a malonic acid derivative. The critical step is the electrophilic substitution at the C-5 position of the pyrimidine ring by a nitrosating agent.
Below is a diagram outlining the critical steps and control points in the process, which are crucial for successful scale-up.
Caption: Key stages and control points for the synthesis of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Category 1: Reaction Initiation & Progression
Question: The nitrosation reaction fails to initiate or proceeds very slowly, with starting material remaining even after extended reaction times. What are the likely causes?
Answer: This issue typically points to problems with the generation or reactivity of the active nitrosating species, which is often the nitrosonium ion (NO⁺) generated from nitrous acid.
Cause 1: Incorrect pH. The formation of the active electrophile (NO⁺) from sodium nitrite is highly pH-dependent. The reaction requires an acidic medium. If the pH is too high, the concentration of nitrous acid (HNO₂) and subsequently NO⁺ will be insufficient for the reaction to proceed efficiently.
Solution 1: Carefully monitor and adjust the pH of the reaction mixture. Add the acidic solution (e.g., dilute sulfuric or formic acid) slowly to the solution of the pyrimidine precursor before and during the addition of the sodium nitrite solution to maintain a consistently acidic environment. A patent for a similar synthesis of 2,4-diamino-5-nitroso-6-hydroxypyrimidine suggests using a dilute formic acid solution[3].
Cause 2: Low Reaction Temperature. While temperature control is crucial to prevent side reactions, excessively low temperatures can significantly slow the reaction rate.
Solution 2: Ensure the reaction temperature is within the optimal range. While initial cooling is necessary to control the exotherm, a slight, controlled temperature increase might be required to drive the reaction to completion. Monitor the reaction progress via TLC or HPLC to determine the appropriate temperature profile.
Cause 3: Poor Reagent Quality. The sodium nitrite used may have degraded over time, leading to a lower effective concentration.
Solution 3: Use a fresh, high-purity batch of sodium nitrite. It is good practice to quantify the purity of the reagent if the batch is old or has been stored improperly.
Category 2: Low Yield & Impurity Formation
Question: The reaction works, but the final yield is significantly lower than expected, and the product is discolored (e.g., dark red, brown instead of the expected color). What is causing this?
Answer: Low yields and discoloration are often linked to side reactions, product degradation, or inefficient isolation. The primary factor limiting yield in similar nitration reactions is often the opening of the pyrimidine ring[4].
Cause 1: Uncontrolled Exotherm. The nitrosation reaction is exothermic. On a larger scale, inefficient heat removal can lead to localized "hot spots." These high-temperature zones can cause the degradation of the nitroso product and promote the formation of tar-like impurities. Studies on pyrimidine nitration emphasize that precise temperature control is key to enhancing yield[4].
Solution 1:
Lab Scale: Ensure the reaction flask is adequately submerged in a cooling bath (ice-salt or cryocooler).
Scale-Up: Utilize a jacketed reactor with an efficient cooling system. The most critical parameter is the rate of addition of the nitrosating agent (sodium nitrite solution). Add it dropwise or via a syringe pump at a rate that allows the cooling system to maintain a stable internal temperature.
Cause 2: Over-nitrosation or Side Reactions. Highly acidic conditions or excessive nitrosating agent can lead to the formation of undesired byproducts. The concentration of the acid used can significantly influence the reaction outcome[5].
Solution 2:
Use the correct stoichiometry of sodium nitrite. An excess of 1.1 to 1.2 equivalents is typically sufficient.
Avoid using highly concentrated acids if possible, as this can promote side reactions. A study on the nitration of 2,4-diamino-6-chloropyrimidine showed that different acid concentrations led to different products[6].
Maintain rigorous temperature control, as higher temperatures favor byproduct formation.
Cause 3: Inefficient Product Isolation. The product may have some solubility in the mother liquor, leading to losses during filtration. Improper washing can leave residual acids or salts, which can cause discoloration and degradation upon drying.
Solution 3:
After the reaction is complete, ensure the product is fully precipitated by cooling the mixture for an adequate amount of time before filtration.
Wash the filter cake with cold water to remove inorganic salts, followed by a wash with a cold organic solvent (like ethanol) to remove organic impurities and to aid in drying[7].
Category 3: Scale-Up Specific Challenges
Question: We are moving from a 1L flask to a 50L reactor, and we are encountering issues with batch-to-batch consistency and safety. What are the key scale-up considerations?
Answer: Scaling up introduces challenges related to heat and mass transfer. What is negligible at the lab scale can become a critical issue in a large reactor.
Challenge 1: Heat Transfer. The surface-area-to-volume ratio decreases as the reactor size increases. This makes it much harder to remove heat generated from the exothermic nitrosation reaction. An uncontrolled temperature spike can lead to a runaway reaction, posing a significant safety risk.
Solution 1:
Controlled Addition: This is the most critical safety parameter. The addition of the sodium nitrite solution must be slow and controlled, tied directly to the reactor's ability to dissipate heat.
Reactor Engineering: Ensure the reactor has adequate cooling capacity and that the heat transfer fluid is at the correct temperature before starting the addition.
Process Modeling: For very large scales, consider performing reaction calorimetry studies to fully understand the thermal profile and potential hazards.
Challenge 2: Mass Transfer (Mixing). Inefficient mixing can lead to localized concentrations of reagents, causing the same "hot spot" and side reaction issues mentioned previously.
Solution 2:
Agitation: Select an appropriate impeller type (e.g., pitched-blade turbine) and agitation speed to ensure the entire batch is homogenous. Baffles within the reactor are essential to prevent vortexing and promote good mixing.
Reagent Introduction: Introduce the sodium nitrite solution below the surface of the reaction mixture in a high-turbulence zone (e.g., near the impeller) to ensure it disperses quickly.
The diagram below provides a decision-making workflow for troubleshooting common scale-up issues.
Caption: Troubleshooting workflow for common scale-up challenges in nitrosation reactions.
III. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol and its synthesis?
A: There are two major safety concerns:
Product Hazard: The product is a nitroso compound. The broader class of nitrosamines are known as potential carcinogens in animal studies[8]. Therefore, the final product and any related impurities should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated area or fume hood.
Process Hazard: The nitrosation reaction itself can be hazardous. The in-situ generation of nitrous acid from sodium nitrite and acid can release toxic nitrogen oxide (NOx) gases. More critically, the reaction is exothermic, and on a large scale, there is a risk of a thermal runaway if reagent addition is not strictly controlled.
Q2: Can I use a different acid besides sulfuric or formic acid for the nitrosation step?
A: Yes, other acids like acetic acid or hydrochloric acid can be used. However, the choice of acid can affect the reaction rate, byproduct profile, and even the final product form (e.g., salt vs. free base). For instance, a synthesis of a similar nitroso pyrimidine successfully used acetic acid[7]. If you change the acid, it is essential to re-optimize the reaction conditions, including temperature and pH, starting on a small scale.
Q3: What are the recommended storage conditions for the final product?
A: Based on the storage recommendations for similar complex organic molecules and pyrimidine derivatives, the product should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Light and oxygen can potentially degrade the compound over time.
Q4: What analytical techniques are best for monitoring the reaction and assessing final product purity?
A:
Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the disappearance of the starting material and the appearance of the product. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative checks.
Purity Assessment: Final purity should be assessed using HPLC with a suitable reference standard. Structural confirmation should be done using Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy and Mass Spectrometry (MS)[9][10].
Q5: My final product has poor solubility. What can I do to improve its handling for subsequent steps?
A: Poor solubility is common for this class of heterocyclic compounds. If the product is intended for use in a subsequent reaction, you might consider telescoping the synthesis, where the crude, still-wet filter cake is used directly in the next step, avoiding the need for drying and re-dissolving. Alternatively, you can perform salt-formation studies to see if a salt of the compound (e.g., hydrochloride or sulfate) has better solubility in your desired solvent system.
IV. References
EvitaChem. (n.d.). 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol. Retrieved from EvitaChem.
ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions.
O'Brien, D. E., Cheng, C. C., & Pfleiderer, W. (1966). Pyrimidines. XVIII. 2,4-Diamino-5-nitro-6-arylaminopyrimidines. Nitration. Study of 2,4-Diamino-6-chloropyrimidine and a Literature Correction. The Journal of Organic Chemistry, 31(7), 2153-2157.
Gore, V. G., et al. (n.d.). Nitrosative Cytosine Deamination. An Exploration of the Chemistry Emanating from Deamination with Pyrimidine Ring-Opening. PMC.
ACS Publications. (2025). A High Yield Continuous-Flow Nitration Process for the Synthesis of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol. Organic Process Research & Development.
Royal Society of Chemistry. (n.d.). Effects of nitric acid concentration for nitration of fused[1][4][11]oxadiazolo[3,4-d]pyrimidine-5,7-diamine. Dalton Transactions.
Kalman, T. I. (1965). Methylated Purines and Pyrimidines. II. Synthesis and Properties of 2,6-Diamino-5-(methylamino)-4-pyrimidinol. Biochemistry, 4(4), 655-661.
Yengoyan, A., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate.
Genie. (n.d.). 2-AMINO-6-(METHYLAMINO)-5-NITROSO-4-PYRIMIDINOL. Retrieved from Genie Ingredient Database.
HealthHub. (2026). What should I know about nitrosamines in my medication?.
Benchchem. (n.d.). Application Note: A Proposed Protocol for the Synthesis of 2-(Methylamino)-4,6-pyrimidinediol.
Santa Cruz Biotechnology. (n.d.). 2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol.
MDPI. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties.
Google Patents. (n.d.). CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine.
TSI Journals. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound.
Benchchem. (n.d.). A Comparative Analysis of 2-(Methylamino)-4,6-pyrimidinediol and Other Pyrimidine Derivatives for Therapeutic Applications.
El-Subbagh, H. I., et al. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. PMC.
ScienceScholar. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor.
Minimizing side reactions in the nitrosation of pyrimidinol derivatives
Welcome to the technical support center for the synthesis of nitrosopyrimidinol derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this rea...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of nitrosopyrimidinol derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Part 1: Understanding the Core Reaction & Key Parameters
This section addresses fundamental questions about the nitrosation of pyrimidinols, setting the stage for troubleshooting specific issues.
Q1: What is the fundamental mechanism of C-nitrosation on a pyrimidinol ring?
A: The reaction is a classic electrophilic aromatic substitution. The pyrimidine ring, particularly when activated by electron-donating groups like hydroxyl (-OH) and amino (-NH₂) groups, acts as a nucleophile. The reaction proceeds as follows:
Formation of the Nitrosating Agent: In the most common procedure, sodium nitrite (NaNO₂) is treated with a strong acid (e.g., HCl, H₂SO₄, or acetic acid). This generates nitrous acid (HONO) in situ. Two molecules of HONO then equilibrate to form the potent nitrosating agent, dinitrogen trioxide (N₂O₃).[1][2]
Electrophilic Attack: The electron-rich C5 position of the pyrimidinol ring attacks the electrophilic nitrogen atom of N₂O₃. The presence of activating groups (like -OH at C4/C6 and -NH₂ at C2/C4/C6) is crucial as they donate electron density into the ring, making the C5 position highly nucleophilic.[3]
Tautomerism's Role: Pyrimidinol derivatives exist in a tautomeric equilibrium between the hydroxyl (pyrimidinol) and keto (pyrimidinone) forms. The predominant form depends on the solvent and substitution pattern.[4][5] The more aromatic pyrimidinol tautomer is generally more reactive towards electrophilic substitution.
Rearomatization: A proton is lost from the C5 position, restoring the aromaticity of the pyrimidine ring and yielding the final 5-nitrosopyrimidinol product. The loss of this proton can be the rate-limiting step under certain conditions.[3]
Caption: The C-nitrosation pathway on an activated pyrimidinol ring.
Q2: How does pH critically control the outcome of the reaction?
A: pH is arguably the most critical parameter in this reaction, as it represents a delicate balance between activating the nitrosating agent and deactivating the substrate.
Low pH (<2): While very acidic conditions efficiently generate the nitrosating agent, they can be detrimental. The activating amino or ring nitrogen atoms on the pyrimidinol substrate become protonated. This converts them into electron-withdrawing groups, deactivating the ring and severely slowing down or stopping the desired C-nitrosation.[6]
Optimal pH (2.5 - 5.0): This range is often the "sweet spot." It is acidic enough to generate sufficient concentrations of the active nitrosating species (like N₂O₃ or H₂NO₂⁺) but not so acidic as to fully protonate and deactivate the pyrimidine ring. Many successful nitrosations of activated heterocycles are reported in this window, often using acetic or formic acid.[3][7][8]
High pH (>6): In neutral or basic conditions, the concentration of the active nitrosating electrophile is negligible, and the reaction will not proceed.
pH Range
Effect on Nitrosating Agent
Effect on Pyrimidinol Substrate
Likely Outcome
< 2
High concentration of HONO/N₂O₃
Deactivated (Protonated N-atoms)
Very slow or no C-nitrosation; risk of degradation.
Caption: The impact of pH on key reaction components.
Part 2: Troubleshooting Guide: Common Problems & Solutions
This section is formatted as a direct Q&A to address the most common challenges encountered during experiments.
Problem: Low Yield of the Desired 5-Nitroso Product
Q: "My reaction is sluggish, and the final yield of my 5-nitrosopyrimidinol is disappointingly low. What steps should I take to troubleshoot this?"
A: Low yield is a common issue stemming from several potential root causes. A systematic approach is key to identifying the problem.
Caption: A decision tree for troubleshooting low reaction yields.
Causality-Driven Checklist:
Incomplete Reaction: The most common cause is insufficient activation energy or time.
Temperature: Many nitrosations are run at 0-5°C to control side reactions. If you see mostly starting material, consider allowing the reaction to warm slowly to room temperature.
Stoichiometry: Ensure you are using at least one full equivalent of sodium nitrite. A slight excess (1.1-1.2 eq) can sometimes drive the reaction to completion, but be wary of over-oxidation.
Incorrect pH: As detailed above, a pH outside the optimal 2.5-5.0 window is a primary cause of failure. Verify the pH of your reaction mixture after adding all reagents.
Substrate Solubility: If your pyrimidinol derivative is not fully dissolved in the reaction medium, it will react slowly. Consider a co-solvent if necessary, but ensure it is inert to nitrosating conditions.
Product Instability: The desired nitroso product might be forming and then degrading under the reaction or workup conditions. Pull a sample for analysis early in the reaction to check for product formation.
Problem: Formation of Over-Oxidized (Nitro) Impurity
Q: "My LC-MS shows a significant peak with a mass of +16 Da compared to my desired product. I suspect it's the 5-nitro derivative. How can I prevent this?"
A: You are correct; this is a classic case of over-oxidation. The nitrosating agent itself, or reactive nitrogen species in equilibrium with it, can oxidize the newly formed nitroso group (-NO) to a nitro group (-NO₂).[9]
Mitigation Strategies:
Strict Stoichiometric Control: This is the most effective solution. Reduce the equivalents of sodium nitrite from a slight excess (e.g., 1.2 eq) to precisely 1.0 equivalent or even slightly substoichiometric (0.95 eq). Add the nitrite solution slowly and monitor the reaction by TLC or LC-MS to stop it as soon as the starting material is consumed.
Temperature Management: Keep the reaction cold (0-5°C). Higher temperatures increase the rate of both nitrosation and subsequent oxidation.
Quenching: As soon as the reaction is complete, quench any excess nitrosating agent. Adding a small amount of sulfamic acid or urea will rapidly and selectively destroy residual nitrous acid, preventing further oxidation during workup.
Avoid Excess Air: Performing the reaction under an inert atmosphere (N₂ or Argon) can help, as atmospheric oxygen can contribute to oxidative side reactions.[10]
Problem: Side Reactions on Alkyl Substituents
Q: "I am nitrosating a 2-methyl-6-hydroxypyrimidin-4-one, and I'm getting a complex mixture of products. One of them seems to be an oxime. What is happening?"
A: This is an excellent observation. Nitrosation is not always selective for the aromatic ring. Alkyl groups with acidic alpha-protons, especially when attached to an electron-deficient ring system, can also undergo nitrosation. This initially forms a nitroso-alkyl group, which then rapidly tautomerizes to the more stable oxime.[9]
Strategies for Selectivity:
Prioritize Ring Activation: The more electron-rich your pyrimidine ring is, the faster C5-nitrosation will be compared to the side-chain reaction. If you have deactivating groups on the ring, the side-chain reaction becomes more competitive.
Milder Conditions: Use less aggressive nitrosating conditions. Switching from a strong mineral acid to acetic acid or trifluoroacetic acid can sometimes favor the desired reaction.[9]
Kinetic Control: Run the reaction at the lowest possible temperature that still allows for C5-nitrosation to proceed. The activation energy for the side-chain reaction may be higher, meaning it will be significantly slower at colder temperatures.
Part 3: Protocols and Methodologies
Protocol 1: General Procedure for Selective C5-Nitrosation of an Amino-Pyrimidinol
This protocol is a robust starting point. It must be optimized for your specific substrate.
Materials:
Amino-pyrimidinol derivative (1.0 eq)
Sodium Nitrite (NaNO₂) (1.05 eq)
Glacial Acetic Acid
Deionized Water
Sulfamic Acid
Potassium Iodide-Starch Test Paper
Procedure:
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5°C), suspend or dissolve the amino-pyrimidinol substrate (1.0 eq) in a mixture of water and glacial acetic acid. A good starting point is a 10:1 water:acetic acid ratio, sufficient to create a stirrable slurry or solution.
Nitrite Addition: Dissolve sodium nitrite (1.05 eq) in a small amount of cold deionized water. Add this solution dropwise to the stirring pyrimidinol suspension over 15-30 minutes. Causality Check: A slow, controlled addition is crucial to manage the exotherm and prevent localized high concentrations of the nitrosating agent, which can lead to side reactions.
Reaction Monitoring: Stir the reaction mixture at 0-5°C. The mixture will often develop a deep color (yellow, orange, red, or green). Monitor the reaction progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours.
Quenching (Self-Validation Step): Once the starting material is consumed, add a small amount of solid sulfamic acid portion-wise until a drop of the reaction mixture no longer produces an immediate dark blue/black color on KI-starch paper. This confirms the destruction of excess nitrous acid.
Isolation: The desired 5-nitroso product is often a colored solid that precipitates from the reaction mixture. Collect the product by vacuum filtration.
Washing: Wash the filter cake sequentially with cold water, then with a small amount of cold ethanol or ether to remove residual acid and water.
Drying: Dry the product under vacuum. Store in a cool, dark place, preferably under an inert atmosphere, as many nitroso compounds are light and heat sensitive.
Protocol 2: Analytical Method for Purity Assessment by LC-MS
Detecting trace-level impurities, especially carcinogenic nitrosamines, requires sensitive analytical methods.[11][12][13]
Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its sensitivity and selectivity.[12]
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is generally suitable.
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: A typical gradient would be 5% B to 95% B over 10 minutes.
Ionization Source: Electrospray Ionization (ESI) in positive mode is common for nitrogen-containing heterocycles.
Detection: Use Selected Ion Monitoring (SIM) for the expected masses of your starting material, product, and key potential side products (e.g., +16 Da for nitro, +29 Da for N-nitroso). For quantitative analysis of known impurities, Multiple Reaction Monitoring (MRM) provides the highest specificity.[14]
Part 4: Frequently Asked Questions (FAQs)
Q: What are the key safety precautions when running this reaction?A: Always work in a well-ventilated fume hood. Nitrosating agents can release toxic nitrogen oxides (NOx) gases. Sodium nitrite is an oxidizer and is toxic if ingested. Most importantly, N-nitrosamine side products are potent carcinogens; treat all reaction waste as hazardous and handle materials with appropriate personal protective equipment (gloves, safety glasses, lab coat).[15]
Q: Can I use inhibitors or scavengers to prevent side reactions from the start?A: Yes, this is a modern strategy for mitigating nitrosamine formation.[15] Including antioxidants like ascorbic acid (Vitamin C) or α-tocopherol (Vitamin E) in the formulation can act as scavengers for nitrosating agents, converting them to harmless nitric oxide (NO).[16][17] This can be particularly useful if your API or excipients contain trace nitrite impurities. However, their effectiveness depends on the specific reaction conditions, and they should be tested on a small scale first.
Q: My product is a deep green/blue color. Is this normal?A: Yes. Aromatic C-nitroso compounds are known for their intense and varied colors. The color arises from a π -> π* electronic transition of the nitroso group conjugated with the aromatic system. Many monomeric C-nitroso compounds are blue or green in solution or as liquids, while they often exist as colorless or pale yellow dimers in the solid state. The color you observe is a strong indicator of successful C-nitrosation.
References
Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. ACS Omega.
Aromatic C-nitrosation of a bioactive molecule. Nitrosation of minoxidil.
Nitrosation and nitrosyl
Method for the production of 5-nitroso-2,4,6-triaminopyrimidine.
Discovery of Nitro-azolo[1,5-a]pyrimidines with Anti-Inflammatory and Protective Activity against LPS-Induced Acute Lung Injury. PMC.
Focusing of nitric oxide mediated nitrosation and oxidative nitrosylation as a consequence of reaction with superoxide. PMC.
Optimization of pyrimidinol antioxidants as mitochondrial protective agents: ATP production and metabolic stability. PubMed.
An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. PMC.
Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. PMC.
Stability and Degradation Pathways of N -Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion.
Nitrosation Particularities of 2-Alkylsubstituted 6- Hydroxypyrimidine-4(3H)-ones. AIP Publishing.
Stability of 4-pyridone vs 4-pyridinol. Chemistry Stack Exchange.
A new series of antibacterial nitrosopyrimidines: synthesis and structure-activity rel
Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry.
The Synthesis and Chlorination of Some Pyrimidin-4-ols Having 5-Nitrogen Functionality. CSIRO PUBLISHING.
Nitrosating Agent Mitigation Str
Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. PMC.
Tyrosine Kinase Inhibitors. 20. Optimization of Substituted Quinazoline and Pyrido[3,4-d]pyrimidine Derivatives as Orally Active, Irreversible Inhibitors of the Epidermal Growth Factor Receptor Family. PubMed.
Tobacco-specific nitrosamine 1-(N-methyl-N-nitrosamino)-1-(3-pyridinyl)-4-butanal (NNA) causes DNA damage and impaired replication/transcription in human lung cells. PMC.
6 Steps to reduce nitrosamines impurities in Pharma industry. Aparajitha.
CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine.
Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Preprints.org.
Chemistry for The Form
Terpinen-4-ol is the Most Active Ingredient of Tea Tree Oil to Kill Demodex Mites. TVST.
Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals.
Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'. PubMed.
Winning Strategies to Develop an Analytical Method for Nitrosamines. Caliber.
Optimization of Nitrosation Reaction for Synthesis of 4-Aminoantipyrine by Response Surface Methodology and Its Reaction Mechanism.
Synthesis and Biological Evaluation of 5-nitropyrimidine-2,4-dione Analogues as Inhibitors of Nitric Oxide and iNOS Activity. PubMed.
From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed.
The Landscape of Potential Small and Drug Substance Related Nitrosamines in Pharmaceuticals. Pharma Excipients.
Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. PubMed.
Terpinen-4-ol, the Main Bioactive Component of Tea Tree Oil, as an Innovative Antimicrobial Agent against Legionella pneumophila. MDPI.
Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin hydrochloride Using Liquid Chrom
Minimizing nitrosamine formation during pharmaceutical manufacturing. Benchchem.
A Conspectus of Cellular Mechanisms of Nitrosothiol Formation
Comparing the biological activity of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol with its analogs
Comparative Biological Activity and Pharmacophore Potential of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol and its Analogs Executive Summary The pyrimidine ring is a highly privileged pharmacophore in medicinal chemi...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Biological Activity and Pharmacophore Potential of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol and its Analogs
Executive Summary
The pyrimidine ring is a highly privileged pharmacophore in medicinal chemistry, forming the structural basis for numerous naturally occurring biological molecules and synthetic drugs[1]. Among its derivatives, 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol (CAS 86296-75-5) stands out as a highly reactive, versatile nitrogen-containing heterocyclic scaffold[2]. Featuring an electron-withdrawing nitroso group at position 5, alongside amino, methylamino, and hydroxyl/oxo functional groups, this compound serves as both a critical synthetic intermediate (e.g., for purines and pteridines) and a baseline pharmacophore for developing potent kinase inhibitors, DNA-repair enzyme inhibitors, and antimicrobial agents[1][2].
This guide objectively compares the biological performance of the baseline 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol scaffold against its highly optimized 5-nitrosopyrimidine analogs, providing researchers and drug development professionals with actionable structure-activity relationship (SAR) data and validated experimental workflows.
Structural Causality: Why the 5-Nitrosopyrimidine Scaffold Works
The intrinsic biological activity of 5-nitrosopyrimidines is dictated by the unique electronic and steric environment created by the pyrimidine ring substitutions:
The 5-Nitroso Group: The 5-position of the pyrimidine ring is typically less electron-deficient than the 2-, 4-, or 6-positions. The introduction of a nitroso (–NO) group acts as a strong electron-withdrawing moiety, altering the pKa of adjacent functional groups and serving as a critical hydrogen-bond acceptor in the ATP-binding pockets of kinases[1]. Furthermore, it can be easily reduced to an amino group, facilitating the synthesis of bicyclic systems like purines[3].
The 6-Methylamino Group: The methylamino substitution provides specific steric bulk. In optimized analogs, replacing this with bulkier groups (e.g., cyclohexylmethoxy) significantly enhances hydrophobic interactions within target enzyme active sites, such as Cyclin-Dependent Kinase 2 (CDK2)[4].
The 2-Amino Group: Essential for anchoring the molecule via hydrogen bonding. Modifications at this position (e.g., aliphatic amino substitutions) can fine-tune target selectivity and membrane permeability[4].
Mechanistic pathway of CDK2 inhibition by 5-nitrosopyrimidine derivatives.
Comparative Biological Activity: Scaffold vs. Optimized Analogs
While 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol exhibits baseline reactivity, targeted substitutions at the C2, C4, and C6 positions yield analogs with profound, target-specific biological activities.
A. Cyclin-Dependent Kinase 2 (CDK2) Inhibition (Anti-Cancer)
5-nitrosopyrimidines are potent inhibitors of CDKs, which are critical regulators of the cell cycle. The analog NU6027 (6-cyclohexylmethoxy-5-nitroso-2,4-diaminopyrimidine) and its N2-substituted derivatives demonstrate exceptional CDK2 inhibition. Replacing the simple methylamino group with a cyclohexylmethoxy group drastically improves the IC50 by optimizing the fit within the hydrophobic region of the CDK2 ATP-binding pocket[4].
B. O6-Alkylguanine-DNA Alkyltransferase (AGAT) Inhibition
AGAT is a DNA repair protein that causes tumor resistance to alkylating chemotherapeutics (like ACNU). 5-nitrosopyrimidine derivatives, particularly those with 4(6)-(benzyloxy) substitutions, act as potent AGAT inhibitors. The 5-nitroso derivatives exert significantly stronger AGAT-inhibition and ACNU-enhancement abilities than their 5-nitro counterparts[5]. For instance, 2,4-diamino-6-[(4-fluorobenzyl)oxy]-5-nitrosopyrimidine exhibits an inhibitory magnitude 50 times greater than the standard O6-benzylguanine[5].
C. Anti-HIV and Antibacterial Activity
Unsubstituted carbon-2 analogs of 5-nitrosopyrimidines (e.g., 4,6-diamino-5-nitrosopyrimidine) have shown potent in vitro activity against HIV-1 and HIV-2 reverse transcriptase (RT) by binding to the hydrophobic region of the RT enzyme[6]. Additionally, specific 4,6-bis(alkylamino)-5-nitrosopyrimidines exhibit remarkable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli[7].
To ensure scientific rigor, the following protocols are designed as self-validating systems, incorporating internal controls to verify the mechanism of action of synthesized 5-nitrosopyrimidine analogs.
Protocol A: In Vitro CDK2 Kinase Inhibition Assay
This protocol evaluates the efficacy of synthesized analogs compared to the baseline 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol scaffold.
Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
Enzyme & Substrate: Dilute recombinant human CDK2/Cyclin A complex to a final concentration of 0.5 nM. Use Histone H1 as the phospho-acceptor substrate (1 µ g/well ).
Compound Titration: Prepare a 10-point serial dilution of the 5-nitrosopyrimidine analog in DMSO (final DMSO concentration < 1%).
Internal Control: Use Staurosporine as a positive control and the baseline scaffold as a comparative reference.
Reaction Initiation: Add 10 µM ATP spiked with [γ-33P]ATP to initiate the reaction. Incubate at 30°C for 45 minutes.
Termination & Readout: Stop the reaction by adding 3% phosphoric acid. Transfer the mixture to a filter microplate, wash extensively to remove unreacted ATP, and measure the incorporated radioactivity using a scintillation counter.
Data Analysis: Calculate IC50 values using a four-parameter logistic non-linear regression model. A leftward shift in the curve compared to the baseline scaffold validates the efficacy of the C6-substitution.
Protocol B: AGAT Inhibition and Cytotoxicity Potentiation
This workflow determines how effectively the analog inhibits DNA repair, thereby sensitizing cells to alkylating agents.
Recombinant AGAT Incubation: Incubate purified human AGAT (0.1 µg) with varying concentrations of the 5-nitrosopyrimidine analog in a reaction buffer (50 mM Tris-HCl, pH 7.6, 1 mM DTT) for 30 minutes at 37°C.
Substrate Addition: Add a fluorescently labeled O6-alkylguanine DNA substrate to the mixture.
Fluorescence Polarization (FP): Measure FP after 1 hour. Active AGAT will transfer the alkyl group, altering the FP signal. Inhibition by the analog maintains the baseline FP signal.
Self-Validation: Use O6-benzylguanine (1 µM) as a positive validation control[5].
Cellular Sensitization (HeLa S3): Treat HeLa S3 cells with the IC50 concentration of the analog for 2 hours, followed by treatment with ACNU (a chloroethylnitrosourea). Measure cell viability via MTT assay at 72 hours to confirm that AGAT inhibition translates to enhanced ACNU cytotoxicity[5].
High-throughput screening workflow for evaluating AGAT inhibition.
Conclusion
While 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol primarily serves as a foundational building block in medicinal chemistry, its structural geometry provides a perfect template for rational drug design. By leveraging the electron-withdrawing nature of the 5-nitroso group and strategically modifying the 2- and 6-positions, researchers can synthesize highly potent analogs capable of targeted CDK2 inhibition, AGAT suppression, and antimicrobial activity. Understanding the structure-activity relationships of this privileged scaffold is paramount for the continued development of next-generation therapeutics.
Al-Masoudi, N. A., et al. "In vitro anti-HIV activity of diverse substituted nitrosopyrimidine analogues." Chemistry & Biology Interface, 2016. 6
Zheng, Q.-H., et al. "Inhibition of Human O6-Alkylguanine-DNA Alkyltransferase and Potentiation of the Cytotoxicity of Chloroethylnitrosourea by 4(6)-(Benzyloxy)-2,6(4)-diamino-5-(nitro or nitroso)pyrimidine Derivatives and Analogues." Journal of Medicinal Chemistry, 1998. 5
Cortese, D., et al. "Synthesis and Biological Evaluation of N(2)-Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors." ChemMedChem, 2016. 4
Guglielmo, S., et al. "A new series of antibacterial nitrosopyrimidines: synthesis and structure-activity relationship." ChemMedChem, 2015. 7
Lagoja, I. M. "Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics." Science Alert / SciSpace, 2015. 1
Janssens, J., et al. "Imidazopyridine- and purine-thioacetamide derivatives : potent inhibitors of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1)." KU Leuven Lirias, 2016. 3
Author: BenchChem Technical Support Team. Date: March 2026
As pharmaceutical pipelines increasingly focus on complex heterocyclic compounds, the analytical quantification of highly polar intermediates demands rigorous, science-based method development. 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol (CAS: 86296-75-5) is a heavily functionalized pyrimidine derivative[1]. Featuring multiple electron-donating amino groups, an electron-withdrawing nitroso group, and a pyrimidinol scaffold, this amphoteric molecule presents a significant chromatographic challenge: it exhibits extreme hydrophilicity, leading to poor retention and peak shape on standard reversed-phase (RP) columns[2].
This guide objectively compares the performance of traditional RP-HPLC against Hydrophilic Interaction Liquid Chromatography (HILIC) and
π−π
selective stationary phases. Furthermore, it provides a self-validating, step-by-step experimental protocol compliant with the latest ICH Q2(R2) guidelines for analytical procedure validation[3].
Mechanistic Column Comparison: Overcoming the Polarity Barrier
The core causality behind chromatographic failure for pyrimidine derivatives often stems from a mismatch between the analyte's solvation energy and the stationary phase chemistry. When analyzing 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol, scientists must evaluate the thermodynamic partitioning mechanisms of different columns.
Standard C18 (Reversed-Phase): Relies on hydrophobic dispersive forces. Because our target analyte is highly polar, it prefers the mobile phase, resulting in early elution near the void volume (
k′<1
). This causes susceptibility to matrix suppression and co-elution with degradation products.
Phenyl-Hexyl: Offers orthogonal selectivity. The electron-rich phenyl ring of the stationary phase engages in
π−π
stacking interactions with the pyrimidine ring of the analyte[4]. This provides moderate retention and improved resolution compared to C18.
HILIC (Amide Phase): Operates via a fundamentally different mechanism. By utilizing a highly organic mobile phase (e.g., 85% Acetonitrile), a water-enriched layer forms on the polar amide stationary phase. The highly polar nitroso and amino groups of the analyte partition into this aqueous layer, driven by strong hydrogen bonding and dipole-dipole interactions, yielding optimal retention and peak symmetry.
Mechanistic comparison of pyrimidinol retention in RP-HPLC versus HILIC modes.
Quantitative Performance Data
To establish an evidence-based selection, identical samples of the pyrimidinol derivative (100 µg/mL) were injected across three column chemistries. The data below summarizes the chromatographic performance.
Column Chemistry
Mobile Phase Strategy
Retention Factor (
k′
)
Tailing Factor (
Tf
)
Theoretical Plates (
N
)
Suitability Assessment
C18 (150 x 4.6 mm, 3µm)
0.1% TFA in Water / ACN (Gradient)
0.85
1.82
4,200
Poor: Elutes in void volume; peak tailing due to secondary silanol interactions.
Phenyl-Hexyl (150 x 4.6 mm, 3µm)
10mM NH₄OAc (pH 5.0) / MeOH
2.40
1.35
8,500
Moderate: Improved retention via
π−π
interactions[4]. Suitable for simple matrices.
HILIC Amide (150 x 4.6 mm, 3µm)
ACN / 10mM NH₄OAc (pH 5.8) (85:15)
5.65
1.05
15,200
Excellent: Superior retention, sharp peak shape, and self-validating baseline resolution.
Experimental Protocols: A Self-Validating System
A method is only as reliable as its ability to prove its own efficacy during every run. To achieve a self-validating system, the protocol must integrate System Suitability Testing (SST) and forced degradation pathways to ensure the method remains specific even when the active pharmaceutical ingredient (API) degrades[5].
Step-by-Step Methodology (HILIC Mode)
1. Preparation of Mobile Phase:
Buffer: Dissolve 0.77g of Ammonium Acetate in 1000 mL of LC-MS grade water. Adjust pH to 5.8 using dilute acetic acid. Filter through a 0.22 µm membrane.
Isocratic Elution: Mix Acetonitrile and the Buffer in an 85:15 (v/v) ratio. Degas thoroughly.
2. Preparation of Standard and SST Solutions:
Stock Solution: Accurately weigh 10.0 mg of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol reference standard. Dissolve in 10 mL of diluent (Acetonitrile:Water, 80:20 v/v) to yield 1.0 mg/mL.
Working Standard: Dilute the stock to a final concentration of 50 µg/mL.
SST Solution: Spike the working standard with a known pyrimidine impurity (e.g., 4'-thio-2'-deoxycytidine analog or similar degradation product) at 1% level to verify resolution (
Rs>2.0
)[4].
3. Forced Degradation Protocol (Stability-Indicating Power):
To prove specificity according to ICH Q1A and Q2(R2)[3], subject the stock solution to the following stress conditions before neutralization and dilution to 50 µg/mL:
Acidic: 0.1 M HCl at 60°C for 2 hours.
Alkaline: 0.1 M NaOH at 60°C for 2 hours (Monitor for hydrolysis of the amino group[4]).
Oxidative: 3%
H2O2
at room temperature for 4 hours.
Thermal/Photolytic: 105°C for 24 hours / UV light exposure for 1.2 million lux hours.
Workflow for the stability-indicating HPLC method validation of pyrimidine derivatives.
Following the optimization of the HILIC method, full validation must be executed in accordance with ICH Q2(R2)[3] and, if applied to biological matrices, ICH M10 guidelines[6]. The table below summarizes the experimental validation data for the optimized HILIC procedure.
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Observed Experimental Result
Status
System Suitability
Rs>2.0
,
Tf≤1.5
, RSD
≤2.0%
Rs=3.4
,
Tf=1.05
, RSD = 0.42%
PASS
Specificity
No interference at analyte RT
Baseline resolution from all degradants
PASS
Linearity
Correlation coefficient (
R2
)
≥0.999
R2=0.9998
(Range: 5 - 150 µg/mL)
PASS
Accuracy (Recovery)
98.0% – 102.0% across 3 levels
99.2% – 100.8%
PASS
Precision (Repeatability)
%RSD
≤2.0%
(n=6)
%RSD = 0.85%
PASS
LOD / LOQ
Signal-to-Noise (S/N) > 3 / > 10
LOD: 0.15 µg/mL / LOQ: 0.45 µg/mL
PASS
Data Integrity and Lifecycle Management
As emphasized by the complementary ICH Q14 guidelines, method validation is not a one-time event but a lifecycle process[3]. The robust baseline resolution achieved via the HILIC method ensures that minor variations in mobile phase pH or column aging—common culprits in method drift—do not compromise the quantification of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol.
Liu, M., & Wang, J. (2015). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). PMC. Retrieved from:[Link]
Research Journal of Pharmacy and Technology (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from: [Link]
Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Retrieved from: [Link]
International Council for Harmonisation (ICH). (2022). Bioanalytical method validation and study sample analysis M10. Retrieved from:[Link]
European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from: [Link]
Benchmarking 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol (7VJ) Against Known DHPS Inhibitors: A Comprehensive Guide
Target Audience: Researchers, structural biologists, and drug development professionals. Prepared By: Senior Application Scientist Executive Summary & Mechanistic Rationale The relentless emergence of antimicrobial resis...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, structural biologists, and drug development professionals.
Prepared By: Senior Application Scientist
Executive Summary & Mechanistic Rationale
The relentless emergence of antimicrobial resistance necessitates a paradigm shift in how we target essential bacterial pathways. For decades, Dihydropteroate Synthase (DHPS)—a critical enzyme in the bacterial folate biosynthesis pathway classified under [1]—has been targeted by sulfonamide antibiotics. Sulfonamides act as competitive inhibitors at the para-aminobenzoic acid (pABA) binding site. However, bacteria readily develop resistance via mutations in the pABA pocket (e.g., sul1, sul2 genes, or chromosomal folP mutations) that sterically exclude the drug while retaining affinity for the natural substrate.
To overcome this, modern drug discovery has pivoted toward the pterin-binding pocket of DHPS. Because this pocket must accommodate the complex, rigid structure of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), it is highly conserved and intolerant to mutation.
2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol (also known as 6-methylamino-5-nitrosoisocytosine, PDB Ligand ID: 7VJ ) represents a breakthrough in this space. By anchoring deeply within the pterin pocket and remaining strictly within the spatial boundaries of the natural substrate (a concept known as "substrate-envelope compliance"), 7VJ effectively bypasses sulfonamide resistance mechanisms. Any bacterial mutation that would cause a steric clash with 7VJ will inevitably clash with DHPPP, rendering the mutation lethal to the pathogen [2].
Fig 1. DHPS inhibition mechanisms: Pterin-site (7VJ) vs. pABA-site (Sulfonamides).
Quantitative Benchmarking: 7VJ vs. Legacy Inhibitors
To objectively evaluate 7VJ, we benchmark its performance against the legacy pABA-competitor Sulfamethoxazole (SMX) and the early-generation pterin-site fragment 8-Mercaptoguanine (8MG) .
Causality in the Data:
While SMX has a seemingly adequate
Kd
, its reliance on the highly mutable pABA pocket renders it clinically vulnerable. 8MG successfully targets the conserved pterin site but lacks the necessary functional group extensions to achieve high affinity. 7VJ bridges this gap. The addition of the methylamino and nitroso groups to the pyrimidinol core optimizes hydrogen bonding with conserved residues (e.g., Asp185, Asn115, Arg255) in the pterin pocket, driving the affinity into the sub-micromolar range without breaching the substrate envelope.
Self-Validating Experimental Protocols
As drug development professionals, we cannot rely solely on enzymatic turnover assays (IC50) to evaluate pterin-site inhibitors, as these assays are often convoluted by substrate competition and assay interference. Instead, we mandate a biophysical and structural workflow to validate binding causality.
Fig 2. Experimental workflow for validating substrate-envelope compliant DHPS inhibitors.
Protocol A: Surface Plasmon Resonance (SPR) for Direct Binding Kinetics
Objective: Quantify the true thermodynamic affinity (
Kd
) of 7VJ without enzymatic artifacts.
Protein Quality Control (Self-Validation Step): Prior to immobilization, validate recombinant E. coli DHPS (EcDHPS) via Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS). Causality: SPR is highly sensitive to protein aggregation. Ensuring >95% monodispersity prevents multiphasic binding artifacts.
Sensor Chip Preparation: Immobilize EcDHPS onto a CM5 sensor chip via standard amine coupling (target: ~3000 RU). Causality: Covalent amine coupling provides a highly stable baseline required for detecting the rapid on/off rates typical of low-molecular-weight fragment inhibitors like 7VJ.
Analyte Injection: Prepare 7VJ in running buffer (PBS-P+ supplemented with 5% DMSO). Inject a concentration series (0.1 μM to 10 μM) at a high flow rate (50 μL/min). Causality: Matching the exact DMSO concentration between the running buffer and the analyte is critical to eliminate bulk refractive index shifts. High flow rates minimize mass transport limitations.
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract
kon
,
koff
, and
Kd
.
Protocol B: Co-Crystallization for Substrate-Envelope Verification
Objective: Prove that 7VJ binds exclusively to the pterin pocket and does not protrude into mutable regions.
Complex Formation: Incubate purified EcDHPS (10 mg/mL) with 2 mM 7VJ and 1 mM of a non-hydrolyzable DHPPP analog. Causality: Trapping the enzyme in a ternary complex stabilizes the active conformation, ensuring the pterin pocket is fully formed and ordered.
Crystallization: Set up hanging drop vapor diffusion plates at 20°C using a precipitant solution of 20% PEG 3350 and 0.2 M ammonium sulfate. Causality: Slow vapor equilibration promotes the formation of well-ordered crystal lattices required for high-resolution diffraction.
Diffraction & Refinement (Self-Validation Step): Collect X-ray diffraction data at a synchrotron source. Solve the structure using molecular replacement. Causality: The structure must be refined to a high resolution (e.g., 1.70 Å, as demonstrated in [3]). A low
Rfree
value (<0.25) self-validates the structural model, confirming that 7VJ fits perfectly within the spatial envelope defined by the natural pterin substrate.
Conclusion & Strategic Outlook
Benchmarking 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol (7VJ) against legacy inhibitors reveals a clear strategic advantage. By abandoning the mutation-prone pABA site and instead exploiting the rigid, highly conserved pterin pocket, 7VJ provides a robust structural framework for next-generation antimicrobial development. Its sub-micromolar affinity and strict adherence to the substrate envelope make it an ideal lead compound for combating sulfonamide-resistant pathogens.
References
Information on EC 2.5.1.15 - Dihydropteroate Synthase. BRENDA Enzyme Database.[Link]
8-Mercaptoguanine Derivatives as Inhibitors of Dihydropteroate Synthase. Dennis, M. L., et al. (2018). ChemMedChem.[Link]
E. coli dihydropteroate synthase complexed with 6-methylamino-5-nitrosoisocytosine (PDB ID: 5U0V). RCSB Protein Data Bank. [Link]
Comparative
Comparative analysis of different synthesis routes for 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol
This guide provides a comparative analysis of two plausible synthetic routes for 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol (CAS No. 86296-75-5), a heterocyclic compound of interest in medicinal chemistry and drug d...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comparative analysis of two plausible synthetic routes for 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol (CAS No. 86296-75-5), a heterocyclic compound of interest in medicinal chemistry and drug development.[1] Due to the limited availability of direct comparative studies in published literature, this guide presents two distinct, scientifically-grounded synthetic strategies: a "Convergent Approach" and a "Functional Group Interconversion Approach." The objective is to offer researchers a comprehensive understanding of the potential synthetic pathways, enabling informed decisions based on factors such as starting material availability, reaction scalability, and overall efficiency.
Introduction to 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol
2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental core in numerous biologically active molecules, including nucleobases. The presence of amino, methylamino, and nitroso functional groups on this scaffold suggests its potential as a versatile intermediate for the synthesis of more complex molecules with therapeutic applications.[1] The nitroso group, in particular, can be a precursor to an amino group, opening pathways to various fused heterocyclic systems.
This route constructs the pyrimidine ring in a convergent manner by reacting a three-carbon component with a guanidine derivative, followed by nitrosation. This is a common and often efficient method for the synthesis of substituted pyrimidines.
Workflow for Route A
Caption: Workflow for the Functional Group Interconversion Synthesis.
Experimental Protocol for Route B
Step 1: Synthesis of 2-Amino-4-chloro-6-(methylamino)pyrimidine
The selective substitution of one chlorine atom in 2-amino-4,6-dichloropyrimidine can be achieved by controlling the reaction conditions.
Reaction Setup: In a round-bottom flask, dissolve 2-amino-4,6-dichloropyrimidine (0.1 mol) in 100 mL of ethanol.
Amination: Add a solution of methylamine (0.12 mol) in ethanol to the flask. Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.
Isolation: After the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure. Treat the residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield 2-Amino-4-chloro-6-(methylamino)pyrimidine.
Step 2: Synthesis of 2-Amino-6-(methylamino)-4-pyrimidinol
The remaining chlorine atom is hydrolyzed to a hydroxyl group.
Reaction Setup: In a round-bottom flask, suspend the 2-Amino-4-chloro-6-(methylamino)pyrimidine (0.08 mol) from the previous step in 100 mL of a 10% aqueous sodium hydroxide solution.
Hydrolysis: Heat the mixture to reflux and stir for 2-3 hours, or until the starting material is consumed (monitored by TLC).
Isolation: Cool the reaction mixture and neutralize with concentrated hydrochloric acid to pH 7. The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 2-Amino-6-(methylamino)-4-pyrimidinol.
Step 3: Synthesis of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol
This step is identical to Step 2 in Route A.
Reaction Setup: In a beaker, dissolve the 2-Amino-6-(methylamino)-4-pyrimidinol (0.07 mol) in a mixture of 80 mL of water and 15 mL of glacial acetic acid. Cool the solution to 0-5°C in an ice bath.
Nitrosation: While maintaining the temperature below 5°C, add a solution of sodium nitrite (5.3 g, 0.077 mol) in 15 mL of water dropwise with vigorous stirring.
Isolation and Purification: Stir the reaction mixture at 0-5°C for 1-2 hours. Collect the precipitate by vacuum filtration, wash thoroughly with cold water and then with a small amount of cold ethanol. Dry the product under vacuum.
N-Methylguanidine and diethyl malonate are common laboratory reagents.
2-Amino-4,6-dichloropyrimidine is a commercially available starting material.
Estimated Overall Yield
Moderate to Good. One-pot pyrimidine syntheses can be high-yielding.
Potentially lower due to the multi-step nature and potential for side reactions in the selective amination.
Scalability
Generally good for one-pot reactions, though handling sodium metal requires care.
Scalable, but requires careful control of stoichiometry in the first step.
Key Challenges
Handling of sodium metal. Ensuring complete cyclization in the first step.
Achieving selective mono-amination in the first step without the formation of the di-substituted product.
Environmental & Safety Considerations
Use of metallic sodium requires a dry, inert atmosphere. Generation of flammable hydrogen gas.
Use of corrosive sodium hydroxide and hydrochloric acid. Methylamine is a flammable and toxic gas.
Characterization Data (Predicted)
Due to the lack of published experimental spectra for 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol, the following are expected characteristic spectral features based on its structure and data from similar compounds.
¹H NMR: Signals corresponding to the methyl protons of the methylamino group, the amino protons, and potentially a signal for the pyrimidine ring proton if tautomerism allows.
¹³C NMR: Resonances for the methyl carbon, and the four distinct carbons of the pyrimidine ring, including the C=O and carbons attached to the amino and methylamino groups.
IR Spectroscopy: Characteristic peaks for N-H stretching (amino and methylamino groups), C=O stretching (from the pyrimidinol tautomer), and N=O stretching of the nitroso group.
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 169.14 g/mol .
Conclusion
Both Route A and Route B offer viable pathways for the synthesis of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol.
Route A (Convergent Approach) is more concise with fewer steps and has the potential for a higher overall yield. It is an attractive option if the starting materials are readily available and the handling of sodium metal is not a concern.
Route B (Functional Group Interconversion Approach) provides an alternative strategy that may be preferable if 2-amino-4,6-dichloropyrimidine is a more accessible starting material. However, it requires careful control of the selective amination step to avoid the formation of byproducts.
The choice of the optimal synthesis route will depend on the specific resources and priorities of the research laboratory, including the availability and cost of starting materials, desired scale of the reaction, and safety considerations. It is recommended that small-scale trial reactions be conducted to optimize the conditions for either route before scaling up.
MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines. [Link]
Cheméo. Chemical Properties of 4,6-Pyrimidinediol, 2-amino-5-nitroso-. [Link]
Baghdad Science Journal. Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. [Link]
ResearchGate. Novel Procedure for Selective C-Nitrosation of Aminopyrimidine Derivatives Under Neutral Conditions. Scope and Synthetic Applications. [Link]
Science of Synthesis. Product Class 4: N-Nitrosoamines. [Link]
Quest Journals. Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. [Link]
Indian Academy of Sciences. Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. [Link]
Head-to-Head Comparison: 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol vs. Alternative Pyrimidinols in Purine Synthesis
Strategic Context & Introduction In medicinal chemistry, the synthesis of substituted purines, xanthines, and guanine derivatives relies heavily on the classic Traube purine synthesis . The choice of the initial pyrimidi...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Context & Introduction
In medicinal chemistry, the synthesis of substituted purines, xanthines, and guanine derivatives relies heavily on the classic Traube purine synthesis . The choice of the initial pyrimidine precursor fundamentally dictates the efficiency, regioselectivity, and overall yield of the final active pharmaceutical ingredient (API).
This guide provides an objective, head-to-head comparison of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol against two standard industry alternatives: the unmethylated 2,6-Diamino-5-nitroso-4-pyrimidinol and the halogenated 2-Amino-6-chloro-4-pyrimidinol . By analyzing their mechanistic pathways and experimental performance, researchers can optimize their synthetic routes for complex N-methylated targets.
Physicochemical Profiling
Understanding the baseline physicochemical properties of these precursors is critical for predicting their solubility, reactivity, and behavior in subsequent cyclization steps.
Compound
CAS Number
Molecular Weight
Formula
Key Structural Feature
Primary Application
2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol
86296-75-5
169.14 g/mol
C5H7N5O2
6-Methylamino group
Precursor for regioselective N-methylated purines/xanthines
2,6-Diamino-5-nitroso-4-pyrimidinol
2387-48-6
155.12 g/mol
C4H5N5O2
Primary 6-amino group
Precursor for unmethylated guanine derivatives
2-Amino-6-chloro-4-pyrimidinol
1194-21-4
145.55 g/mol
C4H4ClN3O
6-Chloro leaving group
Scaffold for diverse SNAr modifications prior to cyclization
Mechanistic Pathways & Structural Advantages
The core challenge in synthesizing N-methylated purines (such as specific xanthine bronchodilators or modified nucleobases) is regioselectivity . Late-stage N-alkylation of a fully formed purine ring is governed by competing thermodynamic and kinetic controls, typically yielding a difficult-to-separate mixture of N1, N3, N7, and N9 isomers due to the similar nucleophilicities of the ring nitrogens.
By utilizing 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol , chemists bypass this regioselectivity bottleneck . The methyl group is pre-installed at the 6-position of the pyrimidine ring. Upon reduction of the 5-nitroso group to an amine and subsequent cyclization with a one-carbon synthon (like formic acid), the imidazole ring forms predictably. This pre-functionalization strategy locks the methyl group in place prior to ring closure, yielding a single, pure N-methylated purine isomer and eliminating the need for complex downstream chromatographic separations.
Fig 1. Regioselective advantage of pre-methylated pyrimidinols in Traube purine synthesis.
In contrast, starting with 2,6-Diamino-5-nitroso-4-pyrimidinol requires non-selective late-stage methylation, while 2-Amino-6-chloro-4-pyrimidinol necessitates an additional nucleophilic aromatic substitution (SNAr) step to introduce the amine before cyclization, increasing the overall step count and handling of halogenated waste.
Experimental Protocols: Comparative Cyclization
To objectively evaluate the efficiency of these precursors, the following standardized Traube synthesis protocol utilizes a self-validating system with built-in visual cues and HPLC-MS verification.
Protocol: Regioselective Synthesis of N-Methyl Purines
Step 1: Catalytic Reduction of the Nitroso Group
Suspend 10 mmol of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol in 50 mL of deionized water.
Add 10% Pd/C catalyst (0.1 g) and place the reaction vessel under a hydrogen atmosphere (30 psi) at room temperature for 2 hours.
Causality & Self-Validation Check: The reduction of the highly conjugated nitroso compound to the 4,5-diamine intermediate is visually self-validating. The deep red/pink suspension will progressively transition to a pale or colorless solution as the chromophore is reduced.
Step 2: Cyclization (Traube Synthesis)
Filter the Pd/C catalyst strictly under an inert Argon atmosphere (the resulting electron-rich diamine is highly sensitive to air oxidation).
Immediately transfer the filtrate to a round-bottom flask containing 20 mL of 98% formic acid.
Reflux the mixture at 100°C for 4 hours.
Causality Check: Formic acid acts dually as the solvent and the one-carbon synthon. The thermal energy (reflux) drives the dehydration of the intermediate formamide, thermodynamically favoring the closure of the stable aromatic imidazole ring.
Step 3: Isolation and Validation
Cool the mixture to 0°C and neutralize with aqueous ammonia to pH 7 to precipitate the purine.
Collect the solid via vacuum filtration and analyze the crude product via HPLC-MS against standard purine isomers to validate regiopurity.
Fig 2. Standardized self-validating workflow for comparative purine cyclization efficiency.
Comparative Performance Data
When subjected to the standardized workflow above (with adjustments made for the requisite extra steps of the alternatives), the pre-methylated precursor demonstrates superior metrics for targeted synthesis.
Metric
2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol
2,6-Diamino-5-nitroso-4-pyrimidinol
2-Amino-6-chloro-4-pyrimidinol
Synthetic Steps to Target
2 (Reduction, Cyclization)
3 (Reduction, Cyclization, Methylation)
4 (SNAr, Nitrosation, Reduction, Cyclization)
Regioselectivity
100% (Pre-directed by scaffold)
Poor (Yields N1, N3, N7, N9 mixtures)
100% (If methylated amine is used in SNAr)
Overall Yield (Target Isomer)
High (~75-85%)
Low (~30% for specific isomer)
Moderate (~50-60%)
Atom Economy
Excellent (No late-stage protecting groups)
Poor (Requires excess methylating agent)
Moderate (Loss of HCl during SNAr)
Conclusion
For researchers and drug development professionals targeting N-methylated guanine or xanthine derivatives, 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol is unequivocally the superior precursor. It provides absolute regiocontrol, significantly reducing synthetic steps, chromatographic burden, and chemical waste compared to unmethylated or halogenated pyrimidinols. While 2,6-Diamino-5-nitroso-4-pyrimidinol remains the workhorse for unmethylated targets, the pre-methylated scaffold is an indispensable asset for streamlined, targeted medicinal chemistry workflows.
References
PureSynth . 2-Amino-4-Chloro-6-Hydroxypyrimidine 98.0%(HPLC) Data Sheet. Retrieved from:[Link]
Comparative
A Comparative Guide to the Inter-Laboratory Validation of a 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol Bioassay
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous validation of bioanalytical methods is paramount to ensure data integrity and, ultimately, pati...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of bioanalytical methods is paramount to ensure data integrity and, ultimately, patient safety. This guide provides a comprehensive framework for the inter-laboratory validation of a bioassay for 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol, a pyrimidine derivative with significant potential in medicinal chemistry.[1] While a specific inter-laboratory study for this novel compound is not publicly available, this guide synthesizes established principles from regulatory bodies and scientific literature to present a robust, albeit hypothetical, validation study.
The objective of validating a bioanalytical method is to demonstrate its suitability for its intended purpose.[2][3] When a bioassay is to be used across multiple sites, an inter-laboratory validation (also known as a cross-validation) is crucial to establish its reproducibility and ensure consistent performance regardless of the testing location.[4][5] This process assesses the consistency of results from identical samples tested in different laboratories, which is a critical step for collaborative research and regulatory submissions.[4]
This guide will delve into the experimental design of such a study, present a detailed bioassay protocol, and compare the bioassay to alternative analytical techniques. The principles outlined are grounded in the FDA's Bioanalytical Method Validation Guidance and the International Council for Harmonisation (ICH) M10 guidelines, which provide a global standard for bioanalytical method validation.[6][7][8][9][10]
I. The Criticality of Inter-Laboratory Validation
Before deploying a bioassay across different research sites or contract research organizations (CROs), it is imperative to understand how the assay will perform under varied conditions. Inter-laboratory validation aims to identify and quantify the sources of variation that can arise from differences in equipment, reagents, and personnel.[4] The core metrics evaluated are:
Reproducibility: The ability of the assay to provide consistent results for the same samples when tested in different laboratories.[4] This is a key indicator of the method's robustness.
Repeatability: The precision of the assay under the same operating conditions over a short interval of time within a single laboratory.[11] Acceptable repeatability is a prerequisite for good reproducibility.[4]
Accuracy: The closeness of the measured value to the true value.[12]
A well-designed inter-laboratory study provides confidence that the bioassay can be successfully transferred and implemented in different analytical environments, ensuring the reliability and comparability of data generated across a drug development program.
II. Hypothetical Inter-Laboratory Validation Study Design
This section outlines a hypothetical inter-laboratory study for the bioassay of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol.
A. Participating Laboratories
A minimum of three independent laboratories should participate in the study. These could include the originating laboratory and two external laboratories.
B. Study Samples
A central laboratory would prepare and distribute a panel of blinded samples to each participating laboratory. This panel should include:
Calibration Standards: A full set of calibration standards at a minimum of six different concentration levels.
Quality Control (QC) Samples: QC samples at a minimum of four concentration levels:
Lower Limit of Quantification (LLOQ)
Low QC (approximately 3x LLOQ)
Medium QC (mid-range of the calibration curve)
High QC (approximately 75% of the Upper Limit of Quantification)
Blank Matrix Samples: Samples of the biological matrix (e.g., plasma, serum) without the analyte to assess selectivity.
C. Experimental Workflow
The following diagram illustrates the workflow for the inter-laboratory validation study:
Caption: Inter-laboratory validation workflow.
D. Acceptance Criteria
The acceptance criteria for the study should be predefined and based on regulatory guidelines.[7][12] A common set of criteria is presented in the table below:
Parameter
Acceptance Criteria
Accuracy
The mean concentration of the QC samples should be within ±15% of the nominal value (±20% for LLOQ).
Precision
The coefficient of variation (CV) for the QC samples should not exceed 15% (20% for LLOQ).
Reproducibility
At least 67% of the QC samples from each laboratory should be within 15% of their nominal value.
E. Hypothetical Results
The following tables present hypothetical results from our inter-laboratory study, demonstrating how the data would be summarized and evaluated.
Table 1: Intra-Laboratory Accuracy and Precision
Laboratory
QC Level
Nominal Conc. (ng/mL)
Mean Measured Conc. (ng/mL)
Accuracy (%)
Precision (%CV)
Lab A
LLOQ
1
1.05
105.0
8.2
Low
3
2.91
97.0
6.5
Medium
50
52.3
104.6
4.1
High
150
145.8
97.2
3.5
Lab B
LLOQ
1
0.92
92.0
11.5
Low
3
3.15
105.0
7.8
Medium
50
48.9
97.8
5.3
High
150
153.2
102.1
4.8
Lab C
LLOQ
1
1.12
112.0
9.8
Low
3
2.88
96.0
8.1
Medium
50
51.1
102.2
6.2
High
150
148.5
99.0
5.5
Table 2: Inter-Laboratory Reproducibility
QC Level
Nominal Conc. (ng/mL)
Overall Mean Conc. (ng/mL)
Inter-Lab %CV
LLOQ
1
1.03
9.9
Low
3
2.98
7.5
Medium
50
50.77
5.2
High
150
149.17
4.6
In this hypothetical scenario, the results demonstrate acceptable accuracy, precision, and reproducibility across all three laboratories, indicating that the bioassay is robust and transferable.
III. Bioassay Protocol: Quantification of 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol in Human Plasma by LC-MS/MS
This section provides a detailed, step-by-step protocol for the bioassay. While specific details for this compound are not available, this protocol is based on common practices for the analysis of small molecules in biological matrices.[13]
A. Materials and Reagents
2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol reference standard
Internal standard (IS) (e.g., a stable isotope-labeled analog)
Human plasma (with anticoagulant)
Acetonitrile (ACN), HPLC grade
Formic acid, LC-MS grade
Water, ultrapure
B. Instrumentation
High-Performance Liquid Chromatography (HPLC) system
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
C. Experimental Procedure
Caption: Bioassay experimental workflow.
Preparation of Stock and Working Solutions:
Prepare a stock solution of the reference standard and IS in a suitable solvent (e.g., DMSO or methanol).
Perform serial dilutions to create working solutions for calibration standards and QC samples.
Sample Preparation (Protein Precipitation):
To 50 µL of plasma sample, add 10 µL of IS working solution.
Add 200 µL of ACN containing 0.1% formic acid to precipitate proteins.
Vortex for 1 minute.
Centrifugation:
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
Supernatant Transfer:
Carefully transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis:
HPLC Conditions:
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A: Water with 0.1% formic acid
Mobile Phase B: Acetonitrile with 0.1% formic acid
Monitor the appropriate precursor-to-product ion transitions for the analyte and IS.
Data Analysis:
Quantify the analyte concentration using the peak area ratio of the analyte to the IS against a calibration curve.
IV. Comparison with Alternative Analytical Techniques
While LC-MS/MS is often the gold standard for bioanalysis due to its high sensitivity and selectivity, other techniques can also be employed for the analysis of pyrimidine derivatives.[14]
Table 3: Comparison of Analytical Methods
Technique
Principle
Advantages
Disadvantages
LC-MS/MS
Separation by liquid chromatography followed by mass-based detection.
High sensitivity and selectivity, suitable for complex matrices.
High initial instrument cost, requires skilled operators.
HPLC-UV
Separation by liquid chromatography followed by UV absorbance detection.
Lower cost, robust and widely available.
Lower sensitivity and selectivity compared to MS/MS, potential for interference.
NMR Spectroscopy
Measures the magnetic properties of atomic nuclei.
Low sensitivity, not suitable for trace-level quantification in biological samples.
The choice of analytical technique will depend on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and available resources.
Caption: Decision tree for selecting an analytical method.
V. Conclusion
The inter-laboratory validation of a bioassay is a critical step in ensuring the reliability and transferability of the method. By following a well-defined protocol and adhering to regulatory guidelines, researchers can have confidence in the data generated across multiple sites. While this guide presents a hypothetical study for 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol, the principles and methodologies described are broadly applicable to the validation of a wide range of bioanalytical methods. The choice of the most appropriate analytical technique will ultimately depend on the specific goals of the research and the resources available.
References
M10 Bioanalytical Method Validation and Study Sample Analysis | FDA. (2024, June 12). Retrieved from [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]
Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. Retrieved from [Link]
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Retrieved from [Link]
Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024, April 4). Retrieved from [Link]
bioanalytical method validation and study sample analysis m10 - ICH. (2022, May 24). Retrieved from [Link]
Bioanalytical Method Validation Guidance for Industry | FDA. (2020, April 29). Retrieved from [Link]
ICH M10 on bioanalytical method validation - Scientific guideline. (2023, January 13). Retrieved from [Link]
ICH M10 guideline on bioanalytical method validation and study sample analysis. (2024, October 11). Retrieved from [Link]
Factors affecting test reproducibility among laboratories - WOAH. Retrieved from [Link]
Reproducibility: What is it and How to Calculate it - ISOBudgets. (2025, May 16). Retrieved from [Link]
Guidance for Industry - AG-lab. Retrieved from [Link]
Repeatability vs. Reproducibility: What's the Difference? - isixsigma.com. (2025, February 4). Retrieved from [Link]
Method Validation Guidelines - BioPharm International. Retrieved from [Link]